(4-Bromo-6-chloropyridin-3-yl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-bromo-6-chloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-4-1-5(8)9-2-3(4)6(10)11/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWCFEIUOQWFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Br)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657313 | |
| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-85-0 | |
| Record name | B-(4-Bromo-6-chloro-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-6-chloropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Properties, Reactivity, and Strategic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
(4-Bromo-6-chloropyridin-3-yl)boronic acid (CAS No: 957062-85-0) is a highly functionalized heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science.[1][2][3] Its structure is distinguished by a pyridine core bearing a boronic acid moiety and two different halogen atoms: a bromine at the 4-position and a chlorine at the 6-position. This unique arrangement of reactive sites is not a redundancy; it is a strategic design feature. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions allows for programmed, site-selective functionalization.[4] This enables chemists to construct complex molecular architectures in a controlled, sequential manner, making this reagent a valuable tool for generating libraries of novel compounds in drug discovery programs.[5][6]
This guide provides an in-depth analysis of the compound's chemical properties, plausible synthetic routes, core reactivity in Suzuki-Miyaura coupling, and best practices for its handling and application.
Section 2: Physicochemical and Structural Characteristics
The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. These characteristics dictate storage, handling, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 957062-85-0 | [1][2][7] |
| Molecular Formula | C₅H₄BBrClNO₂ | [1][7] |
| Molecular Weight | 236.26 g/mol | [1][7] |
| IUPAC Name | This compound | [1][2] |
| Typical Purity | ≥95% | [1][7][8] |
| Appearance | Off-white to light brown solid | [6] |
| Storage Conditions | 2-8°C, inert atmosphere | [6][7] |
Expert Insight on Stability and Storage: Boronic acids are susceptible to dehydration to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water. However, to ensure reproducibility in stoichiometric calculations and reaction kinetics, it is imperative to store this compound under cool, dry, and inert conditions (e.g., in a refrigerator or freezer under nitrogen or argon).[6][7] This minimizes boroxine formation and prevents potential degradation.
Section 3: Plausible Synthetic Route
While numerous suppliers offer this reagent, understanding its synthesis provides insight into potential impurities and cost drivers. A common and effective method for preparing pyridinylboronic acids is through a halogen-metal exchange followed by borylation.[9] A plausible route starting from 4-bromo-2,6-dichloropyridine is outlined below.
Caption: Plausible synthesis via directed ortho-metalation and borylation.
Causality Behind Experimental Choices:
-
Directed ortho-Metalation: The chlorine atom at the 6-position can direct a strong base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to selectively deprotonate the adjacent C3 position. Performing this at cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[9]
-
Borylation Agent: Triisopropyl borate, B(O-iPr)₃, serves as the electrophilic boron source. It readily reacts with the nucleophilic lithiated pyridine.
-
Acidic Workup: The final hydrolysis step with a mild acid is necessary to convert the boronate ester intermediate into the desired boronic acid.
Section 4: Core Application: Site-Selective Suzuki-Miyaura Cross-Coupling
The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[4]
The Pillar of Selectivity: C-Br vs. C-Cl Reactivity The key to strategically using this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) center follows the general trend: C-I > C-OTf > C-Br >> C-Cl.[4] The C-Br bond is substantially more reactive than the C-Cl bond. This allows for highly selective coupling of an aryl or vinyl partner at the C4 position while leaving the C6 chlorine atom untouched for a subsequent, potentially different, coupling reaction under more forcing conditions.
Mechanism of the Suzuki-Miyaura Reaction The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the coupling partner.
-
Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Self-Validating Experimental Protocol: Selective Suzuki Coupling
This protocol describes a representative coupling of this compound with a generic arylboronic acid, targeting the more reactive C-Br position.
1. Reagent Preparation and Inerting:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl or heteroaryl halide/triflate (1.1 equiv), and a base such as potassium phosphate (K₃PO₄, 3.0 equiv).[11]
-
Causality: Using a slight excess of the coupling partner ensures complete consumption of the limiting reagent. A strong base like K₃PO₄ is effective in activating the boronic acid for transmetalation.[11]
-
Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical self-validating step to remove oxygen, which can oxidize and deactivate the palladium catalyst.
2. Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]
-
Causality: 5 mol% is a standard catalyst loading for many Suzuki couplings, balancing reaction efficiency with cost. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source.[11]
-
Add the degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[11]
-
Causality: Dioxane solubilizes the organic components, while water helps solubilize the inorganic base and facilitates the transmetalation step. The solvent must be degassed (e.g., by sparging with argon) to remove dissolved oxygen.
3. Reaction Execution and Monitoring:
-
Place the sealed flask in a preheated oil bath at 70-80°C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample can be taken via syringe, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
Self-Validation: Regular monitoring confirms that the starting materials are being consumed and product is forming, preventing unnecessary heating or premature termination of the reaction.
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-6-chloropyridin-3-yl)boronic acid derivative.
Section 5: Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine residue in a protease active site, has been exploited to create potent enzyme inhibitors.[5][12] Notable examples include the proteasome inhibitor Bortezomib (Velcade) and the β-lactamase inhibitor Vaborbactam.[5][13]
While this compound is primarily used as an intermediate, the pyridine scaffold it provides is of immense value. Pyridine rings are common in pharmaceuticals as they can improve aqueous solubility, act as hydrogen bond acceptors, and favorably modulate a compound's pharmacokinetic properties. This reagent provides a robust entry point for creating novel, disubstituted pyridine derivatives that can be explored for a wide range of biological targets.
Caption: Sequential coupling workflow for library synthesis.
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential for ensuring safety.
| Hazard Class | GHS Statement | Source(s) |
| Acute Oral Toxicity | H302: Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [1][14] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | [1][14] |
| Target Organ Toxicity | H335: May cause respiratory irritation | [1][15] |
Recommended Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[14]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place, preferably in a refrigerator as recommended.[7][14]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-BROMO-6-CHLOROPYRIDINE-3-BORONIC ACID|å æçå°H5 [klamar-reagent.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. lookchem.com [lookchem.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. boronpharm.com [boronpharm.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Synthesis, Reactivity, and Application in Suzuki-Miyaura Cross-Coupling
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of (4-Bromo-6-chloropyridin-3-yl)boronic acid (CAS No. 957062-85-0). As a strategically important building block, this reagent offers differential reactivity, enabling the selective synthesis of complex biaryl and heteroaryl structures that are central to modern medicinal chemistry.[1][2]
Core Compound Characteristics
This compound is a substituted pyridinylboronic acid, a class of organoboron compounds that have become indispensable in synthetic organic chemistry.[3] Its utility is anchored in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5]
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 957062-85-0 | [6][7] |
| Molecular Formula | C₅H₄BBrClNO₂ | [6][8] |
| Molecular Weight | 236.26 g/mol | [6][8] |
| IUPAC Name | This compound | [7][9] |
| SMILES | OB(O)C1=C(Br)C=C(Cl)N=C1 | [6] |
| InChIKey | LFWCFEIUOQWFAY-UHFFFAOYSA-N | [7] |
| Appearance | Typically an off-white to pale yellow solid | Inferred |
| Storage | 2-8 °C, under dry, inert atmosphere | [6][10] |
Structural Features and Reactivity Implications
The key to this reagent's synthetic value lies in its unique substitution pattern:
-
Boronic Acid Group: Positioned at C3, it is the reactive functional group for transmetalation to the palladium catalyst in the Suzuki-Miyaura cycle.[11]
-
Two Distinct Halogen Atoms: The presence of a bromine atom at C4 and a chlorine atom at C6 provides a handle for sequential, selective cross-coupling reactions. In palladium-catalyzed reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[12] This inherent reactivity difference allows for the selective coupling at the more reactive C4-Br position while leaving the C6-Cl position intact for a subsequent, different coupling reaction under more forcing conditions.
This differential reactivity is a powerful tool for building molecular complexity in a controlled, stepwise manner, which is highly desirable in the synthesis of pharmaceutical intermediates.
Synthesis Pathway Overview
The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective approach for a molecule like this compound involves a halogen-metal exchange followed by borylation.
The logical precursor for this synthesis is 3,4-dibromo-6-chloropyridine. The process involves a selective lithium-halogen exchange at the more sterically accessible and electronically favorable C3 position, followed by quenching the resulting organolithium intermediate with a borate ester.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application for this reagent is the Suzuki-Miyaura reaction, a robust and versatile method for forming C(sp²)–C(sp²) bonds.[4][13] This reaction has become a cornerstone of medicinal chemistry for synthesizing biaryl and heteroaryl motifs found in many drug candidates.[1]
The Catalytic Cycle: A Mechanistic Insight
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. The use of bulky, electron-rich phosphine ligands is known to facilitate this rate-limiting step, especially for less reactive chlorides.[14][15][16]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[17]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]
Recommended Experimental Protocol: Selective Coupling at C4-Br
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.[1][12]
Materials & Reagents:
| Component | Role | Recommended Reagents | Molar Eq. |
| Boronic Acid | Nucleophilic Partner | This compound | 1.2 |
| Aryl Halide | Electrophilic Partner | Aryl Iodide or Bromide (e.g., 4-iodoanisole) | 1.0 |
| Palladium Catalyst | Catalyst Precursor | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | 0.03 - 0.05 |
| Base | Boronic Acid Activator | K₃PO₄ or Na₂CO₃ (2M aq. solution) | 2.0 - 3.0 |
| Solvent System | Reaction Medium | 1,4-Dioxane / Water (4:1 v/v) | - |
| Atmosphere | Inert Environment | Nitrogen or Argon | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three to five times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable homocoupling of the boronic acid.[11]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a final substrate concentration of approximately 0.1 M.[12]
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (aryl halide) is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[12]
-
-
Purification:
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the reagent's stability and the safety of laboratory personnel.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[8]
-
Storage: this compound, like many boronic acids, can be susceptible to dehydration (forming boroxines) or degradation upon exposure to moisture and air.[10][20] Store in a tightly sealed container in a cool, dry, dark place, such as a refrigerator (2-8 °C), under an inert atmosphere (e.g., Argon or Nitrogen).[6][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases. Organic acids should ideally be stored separately from inorganic acids.[21]
Conclusion
This compound is a high-value synthetic intermediate, prized for the strategic placement of its reactive handles. The differential reactivity of the C-Br and C-Cl bonds provides a pathway for selective, sequential Suzuki-Miyaura couplings, enabling the efficient and controlled construction of complex molecular architectures. This capability is of profound importance in the field of drug discovery, where the pyridine scaffold is a common feature in biologically active molecules.[1][2][3] A thorough understanding of its properties, the Suzuki-Miyaura reaction mechanism, and proper handling procedures will empower researchers to fully leverage this versatile building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemshuttle.com [chemshuttle.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. 957062-85-0|4-Bromo-6-chloropyridine-3-boronic acid|4-Bromo-6-chloropyridine-3-boronic acid|-范德生物科技公司 [bio-fount.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. laballey.com [laballey.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ylide Substituted Phosphines in Palladium Catalyzed Coupling [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. uwaterloo.ca [uwaterloo.ca]
(4-Bromo-6-chloropyridin-3-yl)boronic acid molecular weight
An In-depth Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid for Advanced Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its trifunctional nature—featuring a boronic acid, a bromine atom, and a chlorine atom on a pyridine scaffold—offers synthetic chemists a versatile platform for constructing complex molecular architectures. This guide provides an in-depth analysis of its core properties, including its precise molecular weight, and explores its critical role in palladium-catalyzed cross-coupling reactions. We offer field-proven insights into its synthesis, handling, and application, complete with detailed experimental protocols and mechanistic diagrams to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Strategic Importance of Pyridinylboronic Acids in Medicinal Chemistry
The pyridine ring is a ubiquitous scaffold found in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Boronic acids, meanwhile, are indispensable reagents in synthetic chemistry due to their unique reactivity, relative stability, and low toxicity.[1][2] The convergence of these two moieties in pyridinylboronic acids creates a class of building blocks with immense value.
These compounds are most renowned for their participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds with exceptional efficiency and functional group tolerance.[3][4] For drug development professionals, this reaction provides a direct and powerful route to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5][6] The specific compound, this compound, is particularly valuable as it offers multiple, distinct reaction handles for sequential, site-selective modifications, enabling the rapid generation of diverse compound libraries.
Core Physicochemical Properties
A precise understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 236.261 g/mol | [7] |
| Molecular Formula | C₅H₄BBrClNO₂ | [7][8] |
| CAS Number | 957062-85-0 | [7][8] |
| IUPAC Name | This compound | [8] |
| Canonical SMILES | OB(O)C1=C(Br)C=C(Cl)N=C1 | [7] |
| Purity (Typical) | ≥95% | [7] |
| Physical Form | White to off-white crystalline solid |
Synthesis and Purification Strategies
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. A common and effective approach involves a halogen-metal exchange followed by borylation with a trialkyl borate ester. This process is favored for its high efficiency and adaptability.
Causality of Choices: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate. The choice of an alkyl borate like triisopropyl borate is strategic; its bulky isopropyl groups help to minimize the formation of over-arylated borate complexes. The final acidic workup hydrolyzes the borate ester to yield the desired boronic acid.
Caption: General workflow for the synthesis of a pyridinylboronic acid.
Critical Handling, Storage, and Stability Protocols
Boronic acids, while more stable than many organometallic reagents, require careful handling to preserve their integrity and reactivity. The primary degradation pathway is protodeboronation, especially under harsh acidic or basic conditions or upon exposure to moisture.[3] Anhydrous boronic acids also have a tendency to form cyclic boroxine anhydrides.
Recommended Storage Protocol
-
Container: Store in a tightly sealed container, preferably made of HDPE or glass.[9]
-
Atmosphere: For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended to prevent oxidation and hydrolysis.[10]
-
Temperature: Keep refrigerated at 2-8 °C to minimize thermal degradation.[7]
-
Environment: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]
Self-Validating System: To ensure the reagent's quality before use, especially after prolonged storage, it is advisable to perform a quick purity check using techniques like HPLC or NMR. The appearance of new peaks or a significant change in the main peak's area can indicate degradation.[10]
Application in Suzuki-Miyaura Cross-Coupling
The premier application of this compound is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form C-C bonds.[4] This reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of biaryl cores.[11] The difficulty often associated with coupling electron-deficient heteroaryl boron derivatives can be overcome with modern catalyst systems.[3]
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol: Microwave-Assisted Coupling
This protocol provides a general method for coupling this compound with an aryl bromide. Microwave irradiation is used to accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., at the 4-bromo position) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (1-5 mol%)[12]
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[4]
-
Microwave vial with a stir bar
Procedure:
-
Vessel Preparation: To a clean, dry microwave vial, add the this compound, the aryl halide, the palladium catalyst, and the base.
-
Atmosphere Control: Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This step is critical to prevent the oxidation of the Pd(0) active catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe. The removal of dissolved oxygen from the solvent is essential for catalyst stability and reaction efficiency.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes). Reaction conditions should be optimized for each specific substrate pairing.
-
Workup: After the reaction is complete, cool the vessel to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.
Conclusion
This compound is a high-value, versatile reagent that serves as a cornerstone for innovation in drug discovery. Its well-defined molecular weight and physicochemical properties, combined with its robust performance in Suzuki-Miyaura cross-coupling reactions, make it an essential tool for medicinal chemists. By understanding the causality behind its synthesis, adhering to strict handling and storage protocols, and applying optimized reaction conditions, researchers can effectively leverage this building block to construct novel and complex molecular entities with therapeutic potential.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemshuttle.com [chemshuttle.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. laballey.com [laballey.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdnsciencepub.com [cdnsciencepub.com]
An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromo-6-chloropyridin-3-yl)boronic acid
Abstract
This technical guide provides a comprehensive overview of a robust laboratory-scale synthesis and detailed characterization of (4-bromo-6-chloropyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. The synthesis is based on a directed ortho-metalation followed by borylation, a field-proven method for the regioselective synthesis of substituted pyridinylboronic acids. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. The guide includes predicted analytical data for the characterization of the title compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR, along with a thorough discussion of safety considerations.
Introduction: The Strategic Importance of Substituted Pyridinylboronic Acids
Substituted pyridinylboronic acids are of immense strategic importance in the landscape of modern drug discovery and development.[1] The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals, imparting desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding with biological targets.[2] The boronic acid functional group, in turn, serves as a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This powerful reaction allows for the modular and efficient assembly of complex molecular architectures from readily available building blocks.
This compound, with its specific substitution pattern of a bromo and a chloro group, offers multiple, distinct points for sequential, site-selective cross-coupling reactions. This "orthogonality" in reactivity makes it a highly valuable intermediate for the synthesis of complex, polysubstituted pyridine derivatives, which are often sought after in lead optimization campaigns within drug discovery programs.[1][4][5] The development of reliable and well-characterized sources of this key intermediate is therefore of paramount importance to the medicinal chemistry community.
Synthesis of this compound
The synthesis of the title compound is achieved through a directed ortho-metalation of a suitable precursor, followed by quenching with a borate ester. This approach, often referred to as a lithiation-borylation reaction, is a cornerstone of modern heterocyclic chemistry for its high regioselectivity and functional group tolerance at low temperatures.[6][7][8]
Proposed Synthetic Pathway
The chosen synthetic route starts from the commercially available 2-chloro-4-bromopyridine. The directed ortho-metalation is guided by the chloro substituent, which directs the deprotonation to the C3 position. The resulting pyridinyllithium intermediate is then trapped with triisopropyl borate to form the corresponding boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. scispace.com [scispace.com]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
(4-Bromo-6-chloropyridin-3-yl)boronic acid spectral data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectral Analysis of (4-Bromo-6-chloropyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of a Key Building Block
This compound is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern organic synthesis. Its utility is primarily rooted in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction is a cornerstone of medicinal chemistry, enabling the efficient construction of carbon-carbon bonds to create complex molecular architectures found in many pharmaceutical agents. The strategic placement of bromo, chloro, and boronic acid functionalities on the pyridine scaffold offers multiple, distinct reaction sites for sequential and site-selective modifications.
Accurate and unambiguous characterization of this reagent is paramount to ensure purity, confirm identity, and monitor its reactivity in synthetic workflows. This technical guide, written from the perspective of a senior application scientist, provides a comprehensive analysis of the expected spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from analogous structures and first principles to provide a robust predictive framework for its characterization.
Table 1: Physicochemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₅H₄BBrClNO₂ |
| Molecular Weight | 236.26 g/mol |
| Monoisotopic Mass | 234.90357 Da |
| CAS Number | 957062-85-0 |
| IUPAC Name | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. It provides precise information about the number, connectivity, and electronic environment of the hydrogen and carbon atoms.
Expertise & Experience: Experimental Considerations
The choice of solvent is a critical first step for obtaining high-quality NMR data for boronic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended.[3] Its ability to form hydrogen bonds helps to sharpen the otherwise broad signals of the exchangeable boronic acid -OH protons, making them easier to observe. In contrast, solvents like CDCl₃ may lead to very broad or unobservable -OH signals due to rapid chemical exchange. Furthermore, boronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, especially upon dehydration.[3] The equilibrium between the acid and boroxine form can be solvent-dependent and may lead to complex or broadened spectra. Using anhydrous solvents and proper sample handling is crucial for reproducibility.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring NMR spectra is essential for reliable characterization.
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of high-purity DMSO-d₆. Ensure the sample is fully dissolved, using gentle vortexing if necessary.
-
Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum at room temperature.
-
Set a spectral width of approximately 0-12 ppm.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of signals potentially broadened by the nearby boron nucleus.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
The carbon directly attached to the boron (ipso-carbon) may be significantly broadened due to the quadrupolar nature of the ¹¹B nucleus and may be difficult to detect.[4]
-
Caption: Standard workflow for NMR sample preparation and data acquisition.
Authoritative Grounding: Predicted Spectral Data
The predicted NMR data are based on established principles of chemical shifts and coupling constants, considering the strong electron-withdrawing and anisotropic effects of the halogen and boronic acid substituents on the pyridine ring.[5][6]
¹H NMR Analysis (Predicted for DMSO-d₆)
The aromatic region will feature two signals corresponding to the two protons on the pyridine ring.
-
H-5 : This proton is situated between the bromo and chloro substituents. It is expected to appear as a singlet (or a very finely split doublet due to a small ⁴J coupling to H-2) at the most downfield position due to the cumulative deshielding effects of the adjacent halogens.
-
H-2 : This proton is adjacent to the nitrogen atom and the boronic acid group. The nitrogen atom strongly deshields this proton, shifting it downfield. It will appear as a singlet.
-
B(OH)₂ : The two protons of the boronic acid hydroxyl groups are expected to appear as a single, broad signal. Its chemical shift can be variable and is dependent on concentration and residual water content.[3]
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.6 - 8.8 | s (singlet) | - | 1H |
| H-5 | 8.2 - 8.4 | s (singlet) | - | 1H |
| B(OH)₂ | 6.0 - 8.0 | br s (broad singlet) | - | 2H |
¹³C NMR Analysis (Predicted for DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum should display five distinct signals for the pyridine ring carbons, though the C-3 signal may be difficult to observe.
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 152 - 155 | Adjacent to N, deshielded. |
| C-3 | 125 - 135 (broad) | Carbon bearing the boronic acid; may be broad or unobserved due to quadrupolar relaxation from ¹¹B.[4] |
| C-4 | 138 - 142 | Carbon bearing the bromine atom. |
| C-5 | 128 - 132 | CH carbon between two halogens. |
| C-6 | 155 - 158 | Carbon bearing the chlorine atom, adjacent to N; highly deshielded. |
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound. The presence of both bromine and chlorine provides a highly characteristic and readily identifiable isotopic pattern.
Expertise & Experience: Experimental Considerations
Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy, leading to extensive fragmentation.[7] This provides valuable structural information but can sometimes result in a weak or absent molecular ion peak. Electrospray Ionization (ESI), a "soft" technique, is often more suitable for observing the intact molecular ion, although boronic acids can exhibit complex behavior, forming adducts with solvents or dehydrating to form boroxines.[8][9] For unambiguous identification, observing the characteristic isotopic pattern of the molecular ion is the primary goal.
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation : Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion : Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode : Acquire spectra in both positive and negative ion modes. In positive mode, protonated molecules [M+H]⁺ may be observed. In negative mode, deprotonated molecules [M-H]⁻ or adducts with solvent anions may form.
-
Data Acquisition : Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Authoritative Grounding: Predicted Spectral Data
Molecular Ion and Isotopic Pattern
The most telling feature in the mass spectrum will be the unique isotopic cluster for the molecular ion, arising from the natural abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).[7][10] This creates a distinctive pattern of peaks separated by 2 Da.
Table 4: Predicted Isotopic Distribution for the Molecular Ion (C₅H₄BBrClNO₂)⁺
| Ion Formula | m/z (Monoisotopic) | Relative Abundance (%) |
| [M]⁺ with ⁷⁹Br, ³⁵Cl | 234.9 | ~76% |
| [M+2]⁺ with ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | 236.9 | 100% (Base Peak) |
| [M+4]⁺ with ⁸¹Br, ³⁷Cl | 238.9 | ~24% |
Predicted Fragmentation Pathway (EI)
Under harsher EI conditions, the molecular ion will undergo fragmentation, providing structural clues.
Caption: Plausible fragmentation pathways for the molecular ion under EI-MS.
Key fragmentation events would include:
-
Loss of a bromine radical (•Br) : Leading to a fragment ion cluster around m/z 156/158.[11]
-
Loss of a chlorine radical (•Cl) : Resulting in a fragment ion cluster around m/z 200/202.[11]
-
Loss of the boronic acid group (•B(OH)₂) or water (H₂O) from the molecular ion.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the boronic acid O-H and B-O bonds.
Expertise & Experience: Experimental Considerations
The IR spectrum of a boronic acid can be significantly influenced by hydrogen bonding and its physical state. In the solid state, extensive intermolecular hydrogen bonding will lead to a very broad O-H stretching band.[12][13] As mentioned, boronic acids can dehydrate to form boroxines, which would result in the disappearance of the O-H stretch and the appearance of a strong, characteristic B-O-B stretching band around 1350-1400 cm⁻¹.[3] Comparing the spectra of fresh and aged samples can provide insight into the compound's stability.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation : Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition : Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Collection : Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.
Caption: Correlation of key functional groups to their IR absorption regions.
Authoritative Grounding: Predicted Spectral Data
The IR spectrum provides a characteristic fingerprint based on the vibrational frequencies of its constituent bonds.
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| 3200 - 3500 | O-H stretch | B(OH)₂ | A very broad and strong band due to intermolecular hydrogen bonding.[14] |
| 1600 - 1450 | C=C, C=N stretch | Pyridine Ring | A series of medium to strong bands characteristic of the aromatic ring. |
| 1310 - 1380 | B-O stretch | B-O | A strong, characteristic absorption for the boron-oxygen single bond.[14][15] |
| ~1100 | B-C stretch | B-C (aryl) | A weaker absorption corresponding to the boron-carbon bond.[16] |
| 1000 - 1200 | In-plane C-H bend | Pyridine Ring | Multiple bands in the fingerprint region. |
| 700 - 800 | C-Cl stretch | C-Cl | A medium to strong band in the fingerprint region. |
| 500 - 650 | C-Br stretch | C-Br | A medium to strong band in the lower frequency fingerprint region. |
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. ¹H and ¹³C NMR serve to elucidate the precise molecular structure and connectivity. Mass spectrometry confirms the molecular weight and provides definitive proof of the elemental composition through its unique isotopic signature. Finally, IR spectroscopy offers rapid confirmation of key functional groups, particularly the boronic acid moiety. Together, these predictive spectral data form a robust analytical framework for researchers, scientists, and drug development professionals to verify the identity, purity, and stability of this critical synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Interpreting | OpenOChem Learn [learn.openochem.org]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
(4-Bromo-6-chloropyridin-3-yl)boronic acid solubility in organic solvents
An In-depth Technical Guide to the Solubility of (4-Bromo-6-chloropyridin-3-yl)boronic acid in Organic Solvents
Abstract
This compound is a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is well-established. However, the successful application of this reagent is fundamentally dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes general solubility principles for arylboronic acids, outlines a robust experimental protocol for its determination, and discusses the profound implications of solvent selection on reaction efficiency, purification, and overall workflow.
Introduction: The Critical Role of Solubility in Synthetic Chemistry
Boronic acids, and their derivatives, have emerged as indispensable tools for the creation of carbon-carbon and carbon-heteroatom bonds.[1] this compound, with its halogenated pyridine core, offers synthetic chemists a versatile scaffold for generating novel compounds with potential biological activity or unique material properties.[2] The success of any synthetic transformation involving this reagent hinges on achieving a homogeneous reaction medium, or at the very least, sufficient concentration of the boronic acid in the solution phase.
Understanding the solubility of this compound is not merely an academic exercise; it is a prerequisite for:
-
Reaction Optimization: Solvent choice directly influences reaction kinetics, equilibrium, and catalyst performance. Poor solubility can lead to sluggish or incomplete reactions, reducing yields and generating impurities.
-
Purification Strategy: The selection of appropriate solvent systems for crystallization or chromatography is dictated by the differential solubility of the desired product and any unreacted starting materials or byproducts.
-
Analytical Characterization: Preparing samples for techniques such as NMR spectroscopy or HPLC requires solvents in which the analyte is fully soluble.
-
Process Scalability: In an industrial setting, solubility data is critical for designing safe, efficient, and reproducible large-scale syntheses.
This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively manage the solubility of this compound in their synthetic endeavors.
Physicochemical Properties of this compound
To appreciate the solubility behavior of this compound, it is essential to first understand its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄BBrClNO₂ | [3][4] |
| Molecular Weight | 236.26 g/mol | [4] |
| CAS Number | 957062-85-0 | [3][4] |
| Appearance | Typically an off-white to white solid | [2] |
| Canonical SMILES | OB(O)C1=CN=C(Cl)C=C1Br | [3] |
| InChI Key | LFWCFEIUOQWFAY-UHFFFAOYSA-N | [3] |
The presence of a bromine and a chlorine atom on the pyridine ring, coupled with the polar boronic acid moiety, results in a molecule with a complex electronic and steric profile that dictates its interactions with various solvents.
General Solubility Characteristics of Arylboronic Acids
While quantitative solubility data for this compound is scarce, the general solubility trends of arylboronic acids provide a valuable starting point for solvent selection. The solubility of these compounds is a balance between the polarity of the boronic acid group and the often nonpolar nature of the aryl substituent.[5]
Arylboronic acids often exhibit the following general solubility trends:
-
High Solubility: In polar aprotic solvents such as acetone and 3-pentanone, and in ethers like dipropyl ether, arylboronic acids tend to be highly soluble.[5][6]
-
Moderate Solubility: Chloroform is often a moderately effective solvent for arylboronic acids.[5][6]
-
Low Solubility: In nonpolar hydrocarbon solvents like methylcyclohexane, the solubility of arylboronic acids is typically very low.[5][6]
-
Water Solubility: The solubility of arylboronic acids in water is generally low.[5][7]
It is important to note that the introduction of polar substituents, such as the chloro and bromo groups on the pyridine ring of the title compound, can influence these general trends.[8]
Stability Considerations in Solution
A crucial aspect to consider when working with boronic acids in solution is their stability. Two primary degradation pathways can affect the integrity of this compound:
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9] This can be catalyzed by acidic or basic conditions.[9]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and other byproducts.[9][10]
To mitigate these stability issues, it is recommended to store solutions of boronic acids under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures.[9] For applications where stability is a significant concern, the use of more stable boronic acid surrogates, such as MIDA (N-methyliminodiacetic acid) boronates, can be a viable strategy.[11][12] These compounds are often more stable to benchtop storage and can release the active boronic acid in a controlled manner under specific reaction conditions.[11]
Experimental Protocol for Solubility Determination
Given the lack of specific solubility data, experimental determination is often necessary. The dynamic method, which involves monitoring the dissolution of a solid upon heating, is a reliable technique for determining the solubility of compounds like this compound.[8]
Dynamic Method for Solubility Determination
Objective: To determine the temperature at which a known composition of this compound and a selected organic solvent form a homogeneous solution.
Materials:
-
This compound
-
High-purity organic solvents of interest
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated temperature probe
-
Turbidity sensor or a laser light source and detector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Initial Setup: Place the vessel in the circulating bath and insert the temperature probe and turbidity sensor into the mixture. Begin stirring to ensure a uniform suspension.
-
Controlled Heating: Slowly increase the temperature of the circulating bath at a constant rate (e.g., 0.1-0.5 °C/min).[13]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. As the solid dissolves, the turbidity will decrease.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[13]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Causality Behind Experimental Choices:
-
Slow Heating Rate: A slow and controlled heating rate is crucial to ensure that the system remains at or near thermal equilibrium, providing an accurate dissolution temperature.
-
Continuous Stirring: Vigorous stirring prevents the settling of solid particles and ensures a uniform temperature throughout the mixture.
-
Turbidity Measurement: This provides an objective and sensitive endpoint for determining the complete dissolution of the solid, which can be more reliable than visual observation alone.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination
Practical Implications for Synthetic Applications
The solubility of this compound has direct consequences for its use in common synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.[14][15][16][17][18]
-
Reaction Setup: For a successful Suzuki-Miyaura coupling, the boronic acid, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the base must all have some degree of solubility in the chosen solvent system. A common solvent mixture for these reactions is a combination of an organic solvent (like dioxane, THF, or toluene) and an aqueous solution of the base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄). The choice of the organic solvent will be heavily influenced by the solubility of the boronic acid.
-
Catalyst Activity: The solvent can impact the stability and activity of the palladium catalyst. A solvent that effectively dissolves all reaction components can lead to a more efficient catalytic cycle.
-
Product Isolation: After the reaction is complete, the solubility of the desired product versus the starting materials and byproducts will guide the choice of solvents for extraction and purification. For example, if the product is significantly less soluble in a particular solvent than the impurities, crystallization can be an effective purification method.
Troubleshooting Common Solubility Issues
Researchers may encounter challenges related to the solubility of this compound. Here are some common issues and potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Compound appears insoluble in a wide range of solvents | The compound may be forming aggregates or have a very stable crystal lattice. | Try a wider range of solvents, including more polar options like DMF or DMSO. Gentle heating can also improve solubility, but be mindful of potential degradation. |
| Inconsistent solubility results | The compound may be degrading in solution, or the presence of impurities could be affecting its solubility. | Ensure the boronic acid is pure and dry. Perform solubility experiments under an inert atmosphere to prevent oxidation. |
| Precipitation occurs during a reaction | The product being formed may be insoluble in the reaction solvent, or a change in temperature could be causing the starting material to crash out. | If the product is precipitating, this can sometimes be advantageous for purification. If the starting material is precipitating, a co-solvent may be needed to maintain its solubility. |
Safety and Handling
This compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound was not found, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[19] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21]
Conclusion
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. szforis.lookchem.com [szforis.lookchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. chemshuttle.com [chemshuttle.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pnas.org [pnas.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aksci.com [aksci.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. acrospharma.co.kr [acrospharma.co.kr]
A Technical Guide to the Physicochemical Properties of (4-Bromo-6-chloropyridin-3-yl)boronic acid
An essential building block in modern medicinal chemistry, (4-Bromo-6-chloropyridin-3-yl)boronic acid serves as a critical intermediate in the synthesis of complex molecular architectures. Its utility in drug discovery, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, makes a thorough understanding of its physical and chemical properties paramount for researchers.[1] This guide provides a detailed overview of the physical appearance, structural characteristics, and handling protocols for this compound, grounded in authoritative data to ensure scientific integrity and practical applicability.
Physicochemical Characterization
The precise characterization of a reagent's physical state is fundamental to its effective use in synthesis, influencing weighing, solubility, and reaction kinetics.
Physical Appearance
This compound is typically supplied as an off-white solid .[1] Its form can range from a fine powder to small crystals, a common characteristic for many boronic acid derivatives. This solid nature necessitates specific handling procedures to avoid inhalation of dust particles, which can cause respiratory irritation.[2]
Tabulated Properties
For ease of reference, the key physicochemical properties are summarized in the table below. These values are compiled from supplier data sheets and chemical databases.
| Property | Value | Source(s) |
| CAS Number | 957062-85-0 | [3] |
| Molecular Formula | C₅H₄BBrClNO₂ | [3] |
| Molecular Weight | 236.26 g/mol | |
| Purity | Typically ≥95% | [4] |
| IUPAC Name | This compound | [3][5] |
| Physical Form | Off-white solid | [1] |
Structural Elucidation
The molecular structure dictates the compound's reactivity and its interactions with other molecules.
Chemical Structure Diagram
The diagram below illustrates the arrangement of atoms and bonds in this compound, highlighting the pyridine core substituted with bromine, chlorine, and a boronic acid functional group.
Caption: 2D structure of this compound.
Safe Handling and Storage Protocol
The stability and integrity of boronic acids are highly dependent on proper storage and handling. Their hygroscopic nature and potential for degradation necessitate controlled laboratory conditions.
Recommended Storage Conditions
To prevent decomposition and maintain purity, the compound should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent oxidation.[6]
-
Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to protect from moisture, which can affect the boronic acid moiety.[6]
-
Security: Store locked up to control access.[6]
The causality for these stringent conditions lies in the nature of the boronic acid group, which can undergo dehydration to form boroxines (cyclic anhydrides) or protodeboronation under unfavorable conditions.
Experimental Workflow: Handling Solid Reagent
This protocol outlines the self-validating steps for safely handling the solid compound for use in a reaction.
Caption: Workflow for safe handling of solid this compound.
Relevance in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry due to the unique properties of the boron atom.[7] Boron's empty p-orbital allows it to form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases.[8] This characteristic has been famously exploited in drugs like Bortezomib (Velcade), a proteasome inhibitor used to treat multiple myeloma.[7][8]
Beyond their role as pharmacophores, compounds like this compound are indispensable building blocks. The boronic acid group is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for creating carbon-carbon bonds. This allows for the modular assembly of complex drug candidates from simpler fragments, providing chemists with a reliable tool to explore chemical space and optimize molecular properties.[1] The recent development of novel synthetic methods, such as decarboxylative borylation, promises to make these valuable reagents even more accessible.[9]
References
- 1. szforis.lookchem.com [szforis.lookchem.com]
- 2. aksci.com [aksci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. boronpharm.com [boronpharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
Technical Guide to the Safe Handling of (4-Bromo-6-chloropyridin-3-yl)boronic acid in a Research Setting
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Risks of Halogenated Pyridinylboronic Acids
(4-Bromo-6-chloropyridin-3-yl)boronic acid is a member of the arylboronic acid family, a class of compounds indispensable to modern synthetic chemistry and drug development. Their utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a foundational process in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of bromo and chloro substituents on the pyridine ring offers distinct reactivity and vector space for further molecular elaboration.
However, the structural attributes that make this compound a valuable synthetic building block also necessitate a rigorous and informed approach to its handling. As a solid powder, it presents an inhalation risk, and its chemical nature predisposes it to be an irritant to the skin, eyes, and respiratory system.[1] This guide provides a comprehensive safety framework synthesized from available Safety Data Sheet (SDS) information, designed to empower researchers with the knowledge to mitigate risks and respond effectively to emergencies. The causality behind each procedural step is explained to foster a deeper understanding of the safety protocols.
Core Hazard Identification and Risk Assessment
A thorough understanding of the specific hazards associated with this compound is the cornerstone of safe laboratory practice. The primary risks are associated with direct contact and inhalation.
Globally Harmonized System (GHS) Classification
The compound is classified under the GHS with the following hazards.[1][2] This classification dictates the necessary precautions and emergency responses.
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Exclamation Mark | Warning |
Analysis of Primary Hazards
-
Skin Irritation (H315): Contact with the skin can lead to localized inflammation, characterized by redness, itching, and pain.[1] This is a common hazard for many functionalized aromatic compounds. The mechanism involves disruption of the skin's lipid barrier, leading to an inflammatory response. Prolonged or repeated contact can exacerbate this effect.
-
Serious Eye Irritation (H319): The eyes are particularly vulnerable. Direct contact with the solid powder or its aerosols can cause significant irritation, redness, watering, and pain.[1] The causality lies in the potential for the compound to interact with the sensitive mucosal tissues of the eye, demanding immediate and copious irrigation to prevent lasting damage.
-
Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne during handling, such as weighing or transfer. Inhalation of these particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation of the lungs.[1] This risk is the primary driver for the mandatory use of engineering controls.
A Multi-Layered Defense: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental principle of laboratory safety. For this compound, a combination of engineering controls and robust PPE is essential.
Mandatory Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound that could generate dust—including weighing, spatulation, and addition to reaction vessels—must be performed inside a certified chemical fume hood.
-
Causality: A fume hood provides primary containment, using negative pressure to draw airborne particles and fumes away from the user's breathing zone. This is the most effective method to mitigate the respiratory irritation hazard (H335) and prevent systemic exposure through inhalation.[2][3]
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[1][4]
-
Eye and Face Protection: Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards are required.[5][6] A face shield may be appropriate for larger quantities or when there is a significant splash risk.[5] This is a direct countermeasure to the serious eye irritation hazard (H319).
-
Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for tears or pinholes before each use. After handling, gloves should be removed using the proper technique (without touching the outer surface) and disposed of as contaminated waste. This protocol is essential to prevent skin irritation (H315).
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened to protect the skin from accidental spills. Protective boots may be required depending on the scale of the operation.[4]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH/MSHA approved air-purifying respirator with an appropriate particulate filter is necessary.[2]
Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is a self-validating system that ensures safety and experimental integrity.
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the laboratory area where the chemical is stored or used.
-
Work Area Setup: Designate a specific area within a chemical fume hood for the handling of the compound. Ensure the work surface is clean and uncluttered.
-
Weighing: When weighing the solid, use a weigh boat or creased weighing paper. Perform this task gently to minimize dust generation.[1][2]
-
Transfer: Use a spatula to carefully transfer the solid into the reaction vessel. If possible, add the solid to a solvent slurry to reduce its tendency to become airborne.
-
Post-Handling: Tightly close the primary container immediately after use.[1][5]
-
Decontamination: Clean any residual dust from the spatula and work surface using a damp cloth (if compatible with the material) or an appropriate solvent. Dispose of cleaning materials as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[1]
Storage and Incompatibility
Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][5][7] Storage at 2-8°C is often recommended.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and acids, as these can lead to vigorous and potentially hazardous reactions.[1][2] Also, avoid conditions that could lead to dust generation.[1]
Disposal Considerations
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[1]
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of an injury or the extent of contamination.
First-Aid Measures for Exposure
The following table outlines the immediate first-aid steps to be taken in case of accidental exposure.[1] Medical attention should be sought in all cases of significant exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air.[1] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] 3. Obtain immediate medical attention. |
| Skin Contact | 1. Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1] 2. Wash the affected area with soap and water.[2] 3. Obtain medical attention if irritation persists.[1] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Obtain immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting.[1] 2. Rinse the mouth thoroughly with water.[1] 3. Never give anything by mouth to an unconscious person. 4. Obtain immediate medical attention. |
Accidental Release Workflow
The following diagram illustrates the logical workflow for responding to an accidental release or personal exposure event.
Caption: Emergency response workflow for spills or exposure.
Physical and Chemical Properties
While comprehensive toxicological data is not widely available, understanding the basic physical and chemical properties is important for safe handling and use in reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₄BBrClNO₂ | [8][9] |
| Molecular Weight | 236.26 g/mol | [8] |
| CAS Number | 957062-85-0 or 2121511-27-9 | [1][8] |
| Appearance | Solid | |
| Purity | ~95% | [1][8] |
| Chemical Stability | Stable under recommended storage temperatures and pressures. | [1] |
| Hazardous Decomposition Products | Upon combustion, may produce carbon oxides, boron oxides, hydrogen bromide, hydrogen chloride, and nitrogen oxides. | [1][2] |
Conclusion
This compound is a valuable reagent whose safe use is contingent upon a disciplined and knowledgeable approach. The core tenets of protection involve strict adherence to engineering controls, consistent use of appropriate PPE, and a clear understanding of emergency procedures. By internalizing the rationale behind these safety protocols—recognizing the compound as a skin, eye, and respiratory irritant—researchers can confidently and safely leverage its synthetic utility in the pursuit of scientific advancement.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
commercial availability of (4-Bromo-6-chloropyridin-3-yl)boronic acid
An In-Depth Technical Guide to (4-Bromo-6-chloropyridin-3-yl)boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery
Executive Summary
Substituted pyridinylboronic acids are a cornerstone of modern medicinal chemistry, serving as versatile building blocks in the synthesis of complex pharmaceutical agents. Their utility, primarily in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds. This guide focuses on a specific, highly functionalized reagent, This compound . We will provide an in-depth analysis of its commercial availability, discuss plausible synthetic strategies from a mechanistic perspective, and detail its application in drug discovery workflows, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is a trifunctional building block, offering multiple reaction sites for sequential and selective chemical transformations.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 957062-85-0 | [1][2][3][4] |
| Molecular Formula | C₅H₄BBrClNO₂ | [1][4] |
| Molecular Weight | 236.261 g/mol | [4] |
| Purity | Typically ≥95% | [1][3][4] |
| Canonical SMILES | OB(O)C1=C(Br)C=C(Cl)N=C1 | [1][4] |
| InChIKey | LFWCFEIUOQWFAY-UHFFFAOYSA-N | [2] |
| Storage | 2-8 °C, under inert atmosphere | [4] |
The presence of a boronic acid group, a bromine atom, and a chlorine atom on the pyridine scaffold makes this reagent particularly valuable. The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for programmed, site-selective cross-coupling reactions, a highly sought-after feature in the synthesis of complex molecules.
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, catering primarily to the research and development sector. Procurement in bulk quantities may require custom synthesis agreements.
| Supplier | Catalog Number | Purity | Notes |
| BoronPharm | BP26566 | NLT 95% | Offers MSDS and technical data.[3] |
| ChemShuttle | 168352 | 95% | Provides pricing for 1g quantities, with inquiries for larger amounts.[4] |
| Fluorochem | F241790 | 95.0% | Lists various pack sizes, though pricing may require a direct quote.[1][5] |
| Alfa Chemistry | ACM957062850-1 | - | Listed as a boro-amino acid category product.[2] |
Note: Availability and pricing are subject to change. Researchers should contact vendors directly for the most current information.
Synthesis and Mechanistic Considerations
While readily available from commercial sources, understanding the synthesis of pyridinylboronic acids is crucial for troubleshooting and developing novel analogs. The most common and industrially scalable method involves a halogen-metal exchange followed by borylation. This approach offers a reliable pathway from a suitable halo-pyridine precursor.
Plausible Synthetic Pathway
A logical retrosynthetic analysis points to a dihalo-substituted pyridine as a starting material. The synthesis would likely proceed via a low-temperature lithium-halogen exchange, which is significantly faster for bromine than for chlorine, followed by quenching the resultant organolithium species with a trialkyl borate ester.
Caption: Plausible synthetic workflow for this compound.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This is critical to prevent side reactions of the highly reactive organolithium intermediate, such as reaction with the solvent (THF) or undesired intermolecular reactions.[6]
-
Halogen-Metal Exchange: Using reagents like n-butyllithium (n-BuLi) allows for the selective exchange of a bromine atom over a chlorine atom due to the greater polarizability and weaker C-Br bond. This regioselectivity is fundamental to the success of the synthesis.
-
Trialkyl Borate Quench: Triisopropyl borate is often preferred over trimethyl borate. The bulkier isopropyl groups can sometimes improve the stability of the intermediate boronate ester and minimize the formation of over-borylated byproducts.[6]
-
Aqueous Hydrolysis: The final step is the hydrolysis of the boronate ester to the desired boronic acid. Careful pH control during this step is necessary to ensure the stability of the product and facilitate its isolation.[6]
Key Applications in Medicinal Chemistry
The true value of this compound lies in its application as a versatile building block in drug discovery. Boronic acids have become indispensable tools, leading to several FDA-approved drugs.[7][8][9] Their primary application is the Suzuki-Miyaura cross-coupling reaction , a robust and high-yielding method for forming C-C bonds.
Workflow: Suzuki-Miyaura Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds allows for sequential couplings. The C-Br bond is generally more reactive in standard palladium-catalyzed Suzuki reactions. This enables the introduction of a first diversity element at the 4-position, followed by a second, different coupling at the 6-position under more forcing conditions if desired.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Expertise in Protocol Design:
-
Catalyst Choice: The choice of palladium catalyst and ligand is paramount. For example, a simple catalyst like Pd(PPh₃)₄ may be sufficient for coupling with an aryl iodide, but a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) might be required for a less reactive aryl chloride.
-
Base Selection: The base not only facilitates the transmetalation step of the catalytic cycle but also influences the stability of the boronic acid. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is often a good starting point.
-
Solvent System: A mixture of an organic solvent (like dioxane, DME, or toluene) and water is common, as it helps to dissolve both the organic and inorganic reagents.
-
Degassing: The removal of oxygen is a self-validating step. Oxygen can oxidatively deactivate the Pd(0) active catalyst, leading to failed or low-yielding reactions. A thorough degassing procedure is a hallmark of a robust protocol.
Handling, Storage, and Safety
As with all boronic acids, proper handling is essential to maintain the integrity of the reagent.
-
Storage: this compound should be stored in a cool (2-8 °C), dry place under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Stability: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and to protodeboronation under certain conditions. While generally stable to air for short periods, long-term exposure to moisture and oxygen should be avoided.
-
Safety: Researchers should consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a high-value, commercially available building block with significant potential in the field of drug discovery and development. Its trifunctional nature allows for the strategic and selective introduction of molecular complexity. A thorough understanding of its properties, synthetic origins, and reactivity in cornerstone reactions like the Suzuki-Miyaura coupling empowers researchers to leverage this reagent to its full potential, accelerating the discovery of novel chemical entities.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. boronpharm.com [boronpharm.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. This compound, 95.0%+,价格-幺米Lab实验室 [mgr.ymilab.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (4-Bromo-6-chloropyridin-3-yl)boronic Acid
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs and a vast array of biologically active molecules.[1][2][3] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a "privileged scaffold" for the development of novel therapeutics.[1] Among the various substituted pyridines, those functionalized at multiple positions offer a three-dimensional architecture that can be finely tuned to optimize drug-target interactions, pharmacokinetic profiles, and overall efficacy.[3][4]
(4-Bromo-6-chloropyridin-3-yl)boronic acid is a versatile and highly valuable building block for the synthesis of complex, multi-substituted pyridine derivatives. The presence of two distinct halogen atoms at the C4 and C6 positions, coupled with a boronic acid at the C3 position, allows for sequential and site-selective palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functionalities onto the pyridine core, a critical strategy in modern drug discovery.[5] This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of this compound, detailing the underlying mechanistic principles, offering field-proven experimental protocols, and discussing the critical aspect of regioselectivity.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[6] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) intermediate. The rate of this step is generally dependent on the bond dissociation energy of the carbon-halogen bond, with the reactivity order typically being C-I > C-Br > C-Cl.[2]
-
Transmetalation: The organoboron species (in this case, the boronic acid) coordinates to the palladium(II) complex, and in the presence of a base, the organic group is transferred from the boron atom to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Controlling Regioselectivity: The Key to Synthesizing Specific Isomers
A critical consideration when working with dihalogenated substrates like this compound is the control of regioselectivity. The inherent differences in the reactivity of the C-Br and C-Cl bonds, as well as the electronic nature of the pyridine ring, can be exploited to achieve site-selective cross-coupling.
Generally, in palladium-catalyzed cross-coupling reactions of dihalopyridines, the reactivity follows the order C-I > C-Br > C-Cl.[2] Therefore, in a molecule containing both a bromine and a chlorine atom, the C-Br bond is expected to be more reactive towards oxidative addition. However, the choice of catalyst, ligand, and reaction conditions can significantly influence and even reverse this inherent reactivity.[1][6]
For 2,4-dihalopyridines, conventional wisdom suggests that the C2 position is more electrophilic and thus more reactive. However, a number of studies have demonstrated that C4-selective coupling can be achieved, and in some cases is the major product.[1][4] This selectivity can be influenced by factors such as the steric bulk of the phosphine ligand, with larger ligands sometimes favoring reaction at the less sterically hindered C4 position.[1]
Figure 2: Factors influencing the regioselective cross-coupling of this compound.
Experimental Protocols
The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is optimized for the selective coupling at the C4-bromo position.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for a short duration (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: A Comparative Table of Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Coupling Position | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 80 | 18-22 | C-Br | |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 3 | C4 | |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | C-Br | [2] |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | K₃PO₄ (3) | THF | RT | 12 | C-Cl (selective) | [2] |
Troubleshooting and Optimization
-
Low Yield: Increase catalyst loading, screen different ligands, or try a different base or solvent system. Ensure the reaction is performed under strictly inert conditions.
-
Poor Regioselectivity: The choice of ligand is crucial. For selective coupling at the C-Br position, standard phosphine ligands like PPh₃ are often effective. For selective coupling at the C-Cl position, more specialized, sterically hindered ligands may be required.[1][6]
-
Formation of Di-coupled Product: Use a stoichiometric amount or a slight excess of the boronic acid coupling partner. Lowering the reaction temperature or time may also favor mono-coupling.
-
Decomposition of Boronic Acid: Ensure the base is not too strong, and consider using anhydrous solvents if water is not required for the specific protocol.
Conclusion
This compound is a powerful synthetic intermediate that, through judicious application of palladium-catalyzed cross-coupling reactions, provides access to a wide range of complex and medicinally relevant substituted pyridines. A thorough understanding of the Suzuki-Miyaura mechanism and the factors governing regioselectivity is paramount to the successful synthesis of the desired target molecules. The protocols and insights provided in this application note serve as a robust starting point for researchers, scientists, and drug development professionals to leverage the synthetic potential of this versatile building block.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Substituted Pyridines via Suzuki-Miyaura Coupling with (4-Bromo-6-chloropyridin-3-yl)boronic acid
Introduction: The Central Role of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous blockbuster pharmaceuticals and agrochemicals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in designing bioactive molecules. The strategic functionalization of the pyridine ring allows for the precise tuning of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. Among the myriad of synthetic methods, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have emerged as exceptionally powerful and versatile tools for creating carbon-carbon bonds.[2][3][4]
This application note provides a detailed guide for researchers on the use of a highly valuable and functionalized building block, (4-Bromo-6-chloropyridin-3-yl)boronic acid (CAS No. 957062-85-0), in the synthesis of complex substituted pyridines.[5] This reagent is specifically designed for sequential, site-selective Suzuki-Miyaura couplings, offering a modular and efficient route to novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, provide a robust and validated experimental protocol, discuss optimization strategies, and showcase the broad applicability of this methodology.
The Chemistry: Leveraging Differential Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a C-C bond between an organoboron species (like a boronic acid) and an organohalide using a palladium catalyst and a base.[3] The general catalytic cycle is a well-understood, three-stage process: oxidative addition, transmetalation, and reductive elimination.[6]
The strategic advantage of using this compound lies in the differential reactivity of its two halide substituents. The Carbon-Bromine (C-Br) bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the more robust Carbon-Chlorine (C-Cl) bond.[2] This reactivity trend (I > Br > OTf >> Cl) allows for a highly selective initial coupling at the C4-position (where the bromine is located), leaving the C6-chloro substituent untouched for subsequent functionalization.[2][7]
Mechanistic Insight: The Critical Role of the Base
The base is not a mere spectator in the Suzuki-Miyaura reaction; it plays several crucial roles that are essential for the catalytic cycle to proceed.[3][8]
-
Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻).[8][9] This "ate" complex is much more reactive towards transmetalation with the palladium center than the neutral boronic acid.[9][10]
-
Formation of the Active Palladium Complex: The base can also react with the Pd(II)-halide intermediate formed after oxidative addition, creating a palladium-alkoxide or -hydroxide species that facilitates the transmetalation step.[3]
-
Accelerating Reductive Elimination: In some cases, the base can promote the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[3]
The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system is therefore critical for optimizing reaction yield and minimizing side reactions like protodeboronation.[11][12]
Visualizing the Catalytic Pathway
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, which forms the basis of the protocol described below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Selective C4-Arylation of this compound
This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C4-position.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Halide/Triflate (Ar-X) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the desired aryl halide (1.1 equiv), potassium carbonate (3.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 dioxane:water. The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration of the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-18 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The resulting product will be a 4-aryl-6-chloro-3-pyridinylboronic acid, ready for a subsequent coupling reaction at the C6 position.
Scope and Versatility: Representative Transformations
The true power of this methodology lies in its broad scope. A wide variety of aryl and heteroaryl halides can be coupled effectively at the C4 position. The data below, compiled from synthetic precedent, illustrates the versatility of this approach.
| Entry | Aryl Halide Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 1 | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | >85 | [11] |
| 2 | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | >80 | [11][12] |
| 3 | 3-Aminophenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | ~70 | [11] |
| 4 | 2-Pyridylzinc Chloride** | Pd/IPr | - | Good | [13] |
| 5 | 4-Chlorophenylboronic Acid | Pd/IPr | K₃PO₄ | ~75 | [13] |
*Note: These yields are representative for Suzuki couplings on similar dihalopyridine systems where selective C-Br activation is desired. The reaction would be performed with the aryl halide and the title boronic acid. The table demonstrates the feasibility of coupling diverse partners. **Note: This entry represents a Negishi coupling, showcasing that other cross-coupling methods can also be used selectively on the C-Br bond.
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different catalyst/ligand system (e.g., SPhos, XPhos). Ensure thorough degassing of solvents and proper inert atmosphere technique. Use anhydrous solvents. |
| Protodeboronation | Presence of excess water or protic sources; Base-promoted side reaction. | Use anhydrous base and solvents. Consider a non-aqueous base like K₃PO₄ or CsF. Minimize reaction time once the starting material is consumed.[12][14] |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction is run under a strictly inert atmosphere. Degas all solvents thoroughly. |
| Loss of Selectivity (Reaction at C-Cl) | High reaction temperature; Highly active catalyst system. | Lower the reaction temperature. For challenging substrates, screen less reactive catalysts. Traditional catalysts like Pd(PPh₃)₄ are often milder.[2] |
Conclusion
This compound is a powerful and versatile building block for the modular synthesis of highly substituted pyridines. By exploiting the inherent reactivity difference between C-Br and C-Cl bonds, chemists can achieve selective C4-functionalization via the Suzuki-Miyaura cross-coupling reaction. The retained C6-chloro handle provides an orthogonal site for subsequent transformations, enabling the rapid generation of diverse molecular architectures. The robust protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in drug discovery and materials science, facilitating the exploration of novel chemical space centered around the privileged pyridine core.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemshuttle.com [chemshuttle.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: (4-Bromo-6-chloropyridin-3-yl)boronic acid in Medicinal Chemistry
Section 1: Strategic Overview & Significance
(4-Bromo-6-chloropyridin-3-yl)boronic acid is a trifunctional heterocyclic building block of significant interest to the medicinal chemistry community. Its utility extends far beyond that of a simple coupling partner; it represents a molecular linchpin, engineered for the precise and sequential construction of complex molecular architectures. The inherent value of this reagent is rooted in three key pillars of modern drug design:
-
The Power of Boronic Acids: Since the FDA's approval of the proteasome inhibitor Bortezomib in 2003, boronic acids have become a validated and increasingly common functional group in pharmaceuticals.[1][2] They serve not only as versatile synthetic handles for carbon-carbon bond formation but also as potential pharmacophores capable of forming reversible covalent interactions with enzyme active sites, particularly serine proteases.[1][3]
-
The Privileged Pyridine Scaffold: The pyridine ring is a cornerstone heterocycle in drug discovery, present in a substantial fraction of FDA-approved drugs.[4] Its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, introduce key hydrogen bonding interactions, and fine-tune pharmacokinetic properties.[4] In the context of kinase inhibitors, pyridines are frequently employed as "hinge-binding" motifs that anchor the inhibitor to the ATP-binding site of the target protein.[5]
-
Engineered for Sequential Synthesis: The most compelling feature of this reagent is the differential reactivity of its three functional handles. The palladium-catalyzed Suzuki-Miyaura cross-coupling reactivity follows a well-established trend: Boronic Acid > C-Br > C-Cl.[6][7] This predictable hierarchy allows a chemist to perform a sequence of three distinct coupling reactions, introducing three different substituents in a controlled, stepwise manner. This capability is invaluable for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.
This guide provides a detailed exploration of the properties, handling, and strategic application of this compound, complete with validated protocols for its sequential functionalization.
Section 2: Physicochemical Properties and Handling
Proper storage and handling are critical to ensure the integrity and reactivity of the boronic acid. While generally stable, boronic acids can undergo dehydration to form cyclic boroxine anhydrides, which may affect reaction stoichiometry but are typically still reactive.
| Property | Value | Reference |
| CAS Number | 957062-85-0 | [8] |
| Molecular Formula | C₅H₄BBrClNO₂ | [8] |
| Molecular Weight | 236.26 g/mol | [8] |
| Appearance | Off-white to white solid | N/A |
| Purity | Typically ≥95% | [8] |
| Storage | 2-8 °C, under inert atmosphere | [8] |
| SMILES | OB(O)C1=C(Br)C=C(Cl)N=C1 | [8] |
Handling Recommendations:
-
Storage: Store in a tightly sealed container in a refrigerator (2-8 °C). For long-term storage, flushing the container with argon or nitrogen is recommended.
-
Dispensing: Allow the reagent to warm to room temperature before opening to prevent moisture condensation. Handle quickly in a low-humidity environment or a glovebox.
-
Stability: Avoid exposure to strong oxidizing agents. The C-B bond is generally stable but can be susceptible to protodeboronation under harsh acidic or basic conditions.
Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling
Mechanistic Overview
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds. The reaction proceeds via a palladium-based catalytic cycle, which is initiated by the activation of the boronic acid with a base.[9] This activation forms a boronate species, which is more nucleophilic and facilitates the key transmetalation step.
Strategic Sequential Coupling
The differential reactivity of the C-Br and C-Cl bonds is the key to this reagent's utility. Under standard Suzuki conditions, the oxidative addition of palladium into the C-Br bond is significantly faster than into the C-Cl bond. This allows for a highly selective coupling reaction at the C-Br position, leaving the C-Cl position intact for a subsequent, more forcing reaction.
Section 4: Detailed Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Initial Coupling at the Boronic Acid Site
This protocol describes the coupling of the boronic acid with an aryl or heteroaryl halide (iodide or bromide is preferred for high reactivity).
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Halide (R¹-X, 1.0-1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2M aq. Na₂CO₃, 2.5 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, condenser.
Procedure:
-
To a Schlenk flask, add this compound, the aryl halide (R¹-X), and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane via syringe, followed by the degassed aqueous sodium carbonate solution.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield Intermediate A (3-R¹-4-bromo-6-chloropyridine).
Scientist's Note: The choice of catalyst is crucial. Pd(PPh₃)₄ is a reliable choice for many standard couplings.[10] For more challenging substrates, catalysts with specialized ligands like SPhos or XPhos may be required. The base is essential for activating the boronic acid; K₃PO₄ can be a stronger, non-aqueous alternative if moisture-sensitive groups are present.[10]
Protocol 2: Selective Coupling at the C-Br Position
This protocol utilizes Intermediate A from the previous step to selectively functionalize the C-Br bond.
Reagents & Equipment:
-
Intermediate A (3-R¹-4-bromo-6-chloropyridine, 1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (R²B(OH)₂, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Anhydrous 1,4-Dioxane)
-
Standard inert atmosphere reaction setup.
Procedure:
-
To a dry Schlenk flask, add Intermediate A, the new boronic acid (R²B(OH)₂), the palladium catalyst, and the base.
-
Evacuate and backfill with inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction for consumption of the starting material (typically 6-16 hours).
-
Cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude material by column chromatography to yield Intermediate B (3-R¹-4-R²-6-chloropyridine).
Scientist's Note: The C-Br bond is less reactive than the boronic acid but significantly more reactive than the C-Cl bond.[6] Using a slightly higher temperature and a robust catalyst like Pd(dppf)Cl₂ ensures efficient coupling at the C-Br site without significant side reactions at the C-Cl position.[11] Monitoring the reaction is key to prevent over-reaction.
Protocol 3: Coupling at the C-Cl Position
This final functionalization requires more forcing conditions to activate the less reactive C-Cl bond.
Reagents & Equipment:
-
Intermediate B (3-R¹-4-R²-6-chloropyridine, 1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (R³B(OH)₂, 1.5 equiv)
-
Palladium Catalyst System (e.g., Pd₂(dba)₃, 4 mol% + Buchwald ligand like SPhos, 8 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., Anhydrous Toluene or Dioxane)
-
Standard inert atmosphere reaction setup, potentially a sealed tube for higher temperatures.
Procedure:
-
In a glovebox or under a strong flow of inert gas, combine Intermediate B, the final boronic acid (R³B(OH)₂), the palladium precursor, the ligand, and the base in a reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 110-120 °C with vigorous stirring.
-
Monitor the reaction carefully. These reactions can be slower (12-24 hours).
-
After cooling, perform the workup and purification as previously described to obtain the final, fully substituted pyridine product.
Scientist's Note: Activating a C-Cl bond for Suzuki coupling generally requires an electron-rich, bulky phosphine ligand (like those developed by Buchwald or Fu) and a strong base.[9] The higher temperature is necessary to facilitate the rate-limiting oxidative addition step at the C-Cl bond.
Section 5: Application Case Study - Kinase Inhibitor Synthesis
This hypothetical workflow demonstrates how the sequential coupling strategy can be used to build a molecule with features common to kinase inhibitors. Many kinase inhibitors feature a heterocyclic "hinge-binder" and a "solubility tail".[12][13]
This strategy allows for modular assembly. By varying the pyrazole in Step 1, the morpholino-phenyl group in Step 2, and the aniline in Step 3, a medicinal chemist can rapidly explore the chemical space around the core pyridine scaffold to optimize potency, selectivity, and ADME properties.
Section 6: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature; Poor quality reagents. | Use a fresh bottle of catalyst or a pre-catalyst. Ensure base is fully dissolved (if aqueous) or finely powdered (if solid). Increase temperature in 5-10 °C increments. Use freshly distilled/anhydrous solvents. |
| Protodeboronation | Presence of water/protons; Extended reaction time at high temp. | Use anhydrous conditions where possible. Minimize reaction time once the starting material is consumed. Use K₃PO₄ or Cs₂CO₃ instead of aqueous bases. |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture. | Ensure the reaction setup is fully inert. Thoroughly degas all solvents and aqueous solutions by sparging with N₂/Ar or via freeze-pump-thaw cycles. |
| Loss of Selectivity (C-Cl reacts) | Reaction temperature is too high for the C-Br coupling step; Overly active catalyst system. | Reduce the temperature for the C-Br coupling step (Protocol 2). Use a less active catalyst (e.g., switch from a Buchwald system back to Pd(PPh₃)₄) if selectivity is an issue. |
Section 7: References
-
Sigma-Aldrich. (n.d.). 3-Pyridinylboronic acid Product Page. Retrieved from sigmaaldrich.com [Link available from search result 1]
-
Lima, L. M., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules. [Link available from search result 2]
-
Sigma-Aldrich. (n.d.). 4-Pyridinylboronic acid Product Page. Retrieved from sigmaaldrich.com [Link available from search result 3]
-
ChemShuttle. (n.d.). This compound Product Page. Retrieved from chemshuttle.com [Link available from search result 4]
-
Sigma-Aldrich. (n.d.). 4-Pyridinylboronic acid Product Page (Ireland). Retrieved from sigmaaldrich.com [Link available from search result 5]
-
Ribeiro, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link available from search result 6, 21]
-
Asghar, M. N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules. [Link available from search result 7]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org [Link available from search result 8]
-
Patsnap. (2020). Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid. Eureka. [Link available from search result 9]
-
SLS Ireland. (n.d.). 4-Pyridinylboronic acid, 90%. Retrieved from scientificlabs.co.uk [Link available from search result 10]
-
ChemicalBook. (n.d.). Pyridine-4-boronic acid. Retrieved from chemicalbook.com [Link available from search result 11]
-
Freeman, B. A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules. [Link available from search result 12]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. [Link available from search result 13]
-
Yomilab. (n.d.). This compound, 95.0%. Retrieved from yomilab.com [Link available from search result 14]
-
G. S. K. K. Reddy, et al. (2017). Boron in Medicinal Chemistry: Powerful, but Neglected. CHIMIA. [Link available from search result 15]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from orgsyn.org [Link available from search result 16]
-
Sumon, K. A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry. [Link available from search result 17, 29]
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from tcichemicals.com [Link available from search result 18]
-
Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link available from search result 19]
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile. Retrieved from benchchem.com [Link available from search result 20]
-
ResearchGate. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link available from search result 21]
-
Legrand, D., et al. (2010). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link available from search result 22]
-
Gonda, Z. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly. [Link available from search result 23]
-
Pibiri, I. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. International Journal of Molecular Sciences. [Link available from search result 24]
-
Wang, Y., et al. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Acta Materia Medica. [Link available from search result 25]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research. [Link available from search result 26]
-
Goud, B. S., et al. (2021). Boron Chemistry for Medical Applications. Molecules. [Link available from search result 27]
-
Yuan, J., et al. (2021). Chemical Structure-Related Drug-Like Criteria of Global Approved Drugs. Molecules. [Link available from search result 28]
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemshuttle.com [chemshuttle.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyridinylboronic Acids
Introduction: The Strategic Importance of the Pyridine Moiety in Kinase Inhibition
The pyridine scaffold is a cornerstone in the architecture of numerous clinically successful kinase inhibitors.[1][2][3][4] Its prevalence stems from the unique electronic properties and hydrogen bonding capabilities of the nitrogen atom, which often facilitates critical interactions within the ATP-binding pocket of kinases.[1] Specifically, the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, thereby anchoring the inhibitor to the kinase's hinge region.[1] This fundamental interaction is a recurring theme in the structure-activity relationship (SAR) of many potent kinase inhibitors.[5][6][7] Consequently, the development of versatile synthetic methodologies to introduce and modify the pyridine moiety is of paramount importance in medicinal chemistry and drug discovery.
Pyridinylboronic acids and their corresponding esters have emerged as indispensable reagents in this endeavor. Their stability, commercial availability, and, most importantly, their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful platform for the construction of diverse kinase inhibitor libraries.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using pyridinylboronic acids, with a focus on practical protocols and the underlying scientific principles.
The Power of Pyridinylboronic Acids in Kinase Inhibitor Synthesis
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and functional group tolerant method for the formation of carbon-carbon bonds, making it a workhorse in modern drug discovery.[8][10] In the context of kinase inhibitor synthesis, this reaction enables the coupling of a pyridinylboronic acid with an appropriate aryl or heteroaryl halide, rapidly assembling the core structure of the target inhibitor. The choice of pyridinylboronic acid isomer (2-, 3-, or 4-pyridinyl) and its substituents allows for systematic exploration of the chemical space around the kinase's active site, a critical aspect of lead optimization.[11]
It is important to note that the reactivity of pyridinylboronic acids in Suzuki-Miyaura coupling can be influenced by the position of the boronic acid group relative to the pyridine nitrogen. The "2-pyridyl problem," for instance, highlights the challenges associated with 2-pyridinylboronic acids, where the proximity of the nitrogen atom can lead to catalyst inhibition.[10][12] However, advancements in catalyst and ligand design have largely overcome these hurdles, enabling the efficient coupling of all three positional isomers.[8][12]
Synthesis of Pyridinylboronic Acids: Key Methodologies
While a wide variety of pyridinylboronic acids are commercially available, their synthesis in-house is often necessary for accessing novel derivatives or for large-scale production. Several robust methods exist for their preparation, with the choice of method depending on the starting materials and desired substitution patterns.[13]
Halogen-Metal Exchange and Borylation
This is a classic and widely used method that involves the reaction of a halopyridine with an organolithium or Grignard reagent, followed by quenching with a trialkyl borate.[14] The resulting boronate ester is then hydrolyzed to the corresponding boronic acid. An "in situ quench" protocol, where the organometallic reagent is added to a mixture of the halopyridine and trialkyl borate, often provides higher yields, especially for substrates with functional groups that are sensitive to organometallics.[15][16]
Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron Reagents
The Miyaura borylation is another powerful method that utilizes a palladium catalyst to couple a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[14] This method offers excellent functional group tolerance and is particularly useful for the synthesis of pyridinylboronic esters, which are often more stable and easier to handle than the corresponding boronic acids.
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridinylboronic Acid via Halogen-Metal Exchange
This protocol is adapted from a well-established procedure and is suitable for the multi-gram scale synthesis of 3-pyridinylboronic acid.[15][16]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (n-BuLi) in hexanes
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 3-bromopyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
In a separate flask, prepare a solution of triisopropyl borate (1.2 eq) in anhydrous THF.
-
Slowly add the borate solution to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 2M HCl until the pH is acidic.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-pyridinylboronic acid.
-
The product can be further purified by recrystallization.
Self-Validation:
-
Reaction Monitoring: Progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure complete consumption of the starting material.
-
Product Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Pyridinyl-Aryl Kinase Inhibitor Scaffold
This protocol provides a general procedure for the palladium-catalyzed coupling of a pyridinylboronic acid with an aryl halide to construct a common kinase inhibitor core.
Materials:
-
Pyridinylboronic acid (e.g., 3-pyridinylboronic acid) (1.2 eq)
-
Aryl halide (e.g., a substituted 4-bromopyrimidine) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.02-0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 eq), pyridinylboronic acid (1.2 eq), palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
-
Catalyst and Base Screening: For a new substrate combination, it is advisable to screen a small panel of palladium catalysts, ligands, and bases to identify the optimal reaction conditions.
-
Impurity Profiling: It is crucial to monitor for and characterize any side products, such as homocoupling of the boronic acid or protodeborylation.[10] In some cases, impurities can arise from the phosphorus ligands used in the coupling reaction.[17]
Data Presentation and Visualization
Table 1: Representative Kinase Inhibitory Activity of Pyridinyl-Containing Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound A | PIKfyve | low nM range | [11] |
| Compound B | ROCK1 | Potent Inhibition | [5][7] |
| Compound C | VRK1 | ~150 | [1] |
| Compound D | PIM-1 | Potent Inhibition | [3][4] |
IC₅₀: Half-maximal inhibitory concentration.
Diagrams
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for kinase inhibitor synthesis using pyridinylboronic acids.
Conclusion
Pyridinylboronic acids are powerful and versatile building blocks for the synthesis of kinase inhibitors. Their application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient strategy for the construction of diverse chemical libraries, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and principles outlined in this application note are intended to serve as a practical guide for researchers in the field of drug discovery, facilitating the development of the next generation of targeted cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Recent Progress in the Synthesis of Pyridinylboronic Acids and Esters | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: (4-Bromo-6-chloropyridin-3-yl)boronic acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Advantage of a Differentiated Pyridine Scaffold
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the pyridine nucleus is a privileged scaffold. Its presence in numerous pharmaceuticals and functional materials underscores the continuous need for versatile building blocks that allow for precise and controlled diversification. (4-Bromo-6-chloropyridin-3-yl)boronic acid has emerged as a preeminent tool for this purpose. Its structure is strategically designed for sequential, site-selective functionalization. It features a boronic acid group, a primary handle for Suzuki-Miyaura coupling, and two distinct halogen atoms—bromide and chloride—on the pyridine ring. This differentiation is crucial, as the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling chemists to perform iterative bond formations with high regiochemical control.[1] This note provides an in-depth guide to leveraging this building block for the synthesis of complex, polysubstituted pyridines.
Physicochemical Properties and Safe Handling
This compound is a stable, solid reagent. However, adherence to standard laboratory safety protocols is essential.
| Property | Value |
| CAS Number | 957062-85-0[2][3][4] |
| Molecular Formula | C₅H₄BBrClNO₂[2][3] |
| Molecular Weight | 236.26 g/mol [2][3] |
| Purity | Typically ≥95%[2][3] |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a cool, dry, well-ventilated area (2-8°C recommended).[3] Keep container tightly closed. |
Safety Profile:
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[2][5]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[2]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. The reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and the generally low toxicity of its boron-containing reagents.[6][7][8] The fundamental catalytic cycle involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[7]
The boronic acid must be activated by a base to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6][9] This is a critical parameter in optimizing reaction conditions.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling at the Boronic Acid Site
This protocol details a representative coupling of this compound with an aryl iodide, functionalizing the C3 position of the pyridine ring.
Caption: Experimental workflow for a standard Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (236 mg, 1.0 mmol, 1.0 equiv.), 4-iodotoluene (240 mg, 1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
-
Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes or by using three vacuum-backfill cycles with nitrogen. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the product, 3-(4-tolyl)-4-bromo-6-chloropyridine.
Advanced Strategy: Sequential Cross-Coupling for Trisubstituted Pyridines
The primary utility of this compound lies in its capacity for sequential, site-selective couplings. The C-Br bond is significantly more susceptible to oxidative addition by palladium than the C-Cl bond. This reactivity differential allows for a two-step, one-pot or stepwise approach to introduce two different aryl or vinyl groups onto the pyridine scaffold.
-
Step 1: The initial Suzuki-Miyaura coupling occurs at the boronic acid position (C3).
-
Step 2: A second Suzuki-Miyaura coupling is performed, selectively targeting the more reactive C-Br bond (C4).
-
Step 3: A third coupling can then be achieved at the less reactive C-Cl bond (C6), often requiring more forcing conditions or specialized catalyst systems.
Caption: Logical workflow for the sequential functionalization of the pyridine core.
Protocol 2: Selective C-Br Arylation Following Initial Coupling
This protocol describes the second coupling step, starting from the product of Protocol 1, to synthesize a 3,4-disubstituted-6-chloropyridine.
Rationale for Condition Modification: To activate the C-Br bond in the presence of the C-Cl bond, standard conditions are often sufficient. However, to later activate the C-Cl bond, more robust catalyst systems are generally required. Electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, SPhos) can promote the oxidative addition to the stronger C-Cl bond.[10]
| Parameter | Coupling at C-Br | Coupling at C-Cl (General) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + Bulky Ligand (e.g., SPhos, XPhos) |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Temperature | 80-100 °C | 100-120 °C |
| Reactivity | High | Low (Requires more active catalyst) |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add 3-(4-tolyl)-4-bromo-6-chloropyridine (product from Protocol 1, ~1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent and Degassing: Add 1,4-dioxane (10 mL). Degas the mixture thoroughly as described in Protocol 1.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 100 °C and stir for 16 hours.
-
Work-up and Purification: Follow the work-up and purification procedures detailed in Protocol 1 to isolate the final product, 3-(4-tolyl)-4-phenyl-6-chloropyridine. This product can be carried forward for a subsequent coupling at the C-Cl position if desired.
Conclusion
This compound is a powerful and versatile building block that enables the controlled, sequential synthesis of highly decorated pyridine derivatives. Its differentiated halogen atoms provide a clear strategic pathway for introducing molecular complexity through iterative Suzuki-Miyaura cross-coupling reactions. The protocols and principles outlined in this guide offer a robust framework for researchers in drug discovery and materials science to harness the full synthetic potential of this valuable reagent.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemshuttle.com [chemshuttle.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 4-Bromo-6-chloropyridine-3-carboxylic acid | C6H3BrClNO2 | CID 90134676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from (4-Bromo-6-chloropyridin-3-yl)boronic acid Reactions
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from (4-Bromo-6-chloropyridin-3-yl)boronic acid. Our focus is on providing practical, field-proven insights to overcome common challenges in Suzuki-Miyaura cross-coupling and related reactions.
Part 1: FAQs - Understanding Common Impurities and Side Reactions
This section addresses the "what" and "why" of common impurities encountered when using this compound. Understanding the origin of these byproducts is the first step toward developing an effective purification strategy.
Q1: What are the most common impurities I can expect in my crude reaction mixture?
A1: In a typical Suzuki-Miyaura cross-coupling reaction, you can anticipate several classes of impurities alongside your desired biaryl product. These include:
-
Palladium Residues: Finely divided palladium black or soluble palladium complexes can contaminate your product, often giving it a gray or black color.[1][2]
-
Homocoupling Products: Symmetrical biaryls can form from the coupling of two molecules of the boronic acid or two molecules of the halide partner.[2][3][4][5] For your starting material, this could result in the formation of a symmetrical dichlorobipyridine.
-
Protodeboronated Byproducts: The boronic acid can be replaced by a hydrogen atom from a protic solvent or base, leading to the formation of 4-bromo-6-chloropyridine.[2][6][7]
-
Unreacted Starting Materials: Incomplete reactions will leave residual this compound and the coupling partner (e.g., an aryl halide).[8]
-
Boronic Acid Derivatives: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines, which may have different chromatographic properties than the monomeric acid.[2][9]
Q2: I'm observing a significant amount of a homocoupled byproduct. What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings and is often promoted by the presence of oxygen.[3][4] It can also become more prevalent if the desired cross-coupling reaction is slow. The mechanism can involve the oxidation of the palladium(0) catalyst to palladium(II), which then mediates the homocoupling of the boronic acid.
Mitigation Strategies:
-
Ensure Inert Atmosphere: Rigorously degas your solvents and reaction mixture before adding the palladium catalyst. Maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[3][6]
-
Optimize Reaction Conditions: Increasing the rate of the desired cross-coupling can outcompete the homocoupling side reaction. This can be achieved by optimizing the choice of catalyst, ligand, base, and temperature.
-
Use a Mild Reducing Agent: In some cases, adding a mild reducing agent can help to minimize the concentration of Pd(II) species that promote homocoupling.[4]
Q3: My boronic acid seems to be degrading before the reaction is complete. What is protodeboronation and how can I prevent it?
A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[2] This side reaction is particularly relevant for heteroaryl boronic acids and can be catalyzed by acids, bases, or certain metal salts.[7]
Prevention Strategies:
-
Use a More Stable Boronate Ester: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding free boronic acids.[6][9]
-
Control pH: Avoid excessively acidic or basic conditions, which can accelerate the decomposition of the boronic acid.[6]
-
Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote protodeboronation. Using anhydrous solvents and carefully controlling the amount of water can be beneficial.[6][10]
Part 2: Troubleshooting Guide - Purification Workflows
This section provides a question-and-answer guide to troubleshoot specific purification challenges.
Section 2.1: Palladium Removal
Q4: My "purified" product is a gray or black solid. How do I effectively remove residual palladium?
A4: Residual palladium is a frequent issue. The first step in any purification should be to remove the bulk of the catalyst. Here are several effective methods:
-
Filtration through Celite® or Silica Gel: After the reaction is complete, dilute the mixture with a suitable organic solvent and filter it through a short plug of Celite® or silica gel.[1] This will often trap the heterogeneous palladium black.
-
Aqueous Workup with Thiol Reagents: In cases where soluble palladium complexes are present, washing the organic layer with an aqueous solution of a thiol-containing reagent (e.g., sodium bisulfite) can help to precipitate the palladium.[11]
-
Use of Scavengers: For pharmaceutical applications where very low palladium levels are required, specialized scavenger resins with high affinity for palladium can be employed.
Section 2.2: Chromatographic Purification
Q5: My product and a key impurity are co-eluting during column chromatography. What are my options?
A5: Co-elution is a common frustration. Given that your product will contain basic pyridine nitrogens, you can leverage this property.
-
Modify the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your eluent can deactivate the acidic silanol groups on the silica gel. This often improves peak shape and can alter the elution order, potentially resolving your co-eluting compounds.[8] Conversely, adding a small amount of acetic acid can protonate the pyridine nitrogen, making it highly polar and causing it to stick strongly to the silica, which can also be used to achieve separation.[8]
-
Change the Solvent System: If you are using a standard hexane/ethyl acetate system, try switching to a different solvent system with different selectivities, such as dichloromethane/methanol.[8]
-
Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) is also a powerful option, especially for polar compounds.
Q6: What is a good starting point for developing a column chromatography method for a bipyridyl compound?
A6: A good starting point for purifying bipyridyl compounds on silica gel is a gradient elution with a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[12]
-
TLC Analysis: Begin by running thin-layer chromatography (TLC) plates in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf value between 0.2 and 0.4.
-
Dry Loading: For better separation, it is often advisable to pre-adsorb your crude material onto a small amount of silica gel and load it onto the column as a dry powder.[13]
-
Elution: Start the column with a less polar solvent mixture than what was optimal on TLC and gradually increase the polarity. This will help to separate less polar impurities first.
Section 2.3: Non-Chromatographic Purification
Q7: Can I purify my bipyridyl product without resorting to column chromatography?
A7: Yes, non-chromatographic methods can be very effective, especially on a larger scale.
-
Recrystallization: This is an excellent method for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.[6] Common solvents for bipyridines include ethanol, hexanes, or mixtures thereof.[6]
-
Acid-Base Extraction: The basic nature of the pyridine nitrogen(s) in your product can be exploited. An impure organic solution can be extracted with an aqueous acid (e.g., 1M HCl). The basic product will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with a fresh organic solvent to remove any remaining neutral impurities. Finally, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.
Part 3: Visualizations and Data
Diagrams
Caption: A decision workflow for the purification of Suzuki coupling products.
Data Presentation
Table 1: Troubleshooting Common Impurities
| Impurity Type | Typical TLC Appearance | Primary Removal Method(s) |
| Palladium Catalyst | Black/grey baseline material | Celite/Silica Filtration[1] |
| Homocoupling Byproduct | Spot with polarity often similar to the product | Column Chromatography, Recrystallization[5] |
| Protodeboronation Product | Typically less polar than the desired product | Column Chromatography |
| Unreacted Boronic Acid | Often very polar, may streak on TLC | Aqueous Base Wash, Column Chromatography |
| Unreacted Aryl Halide | Polarity varies, can be close to the product | Column Chromatography[8] |
Part 4: Step-by-Step Protocols
Protocol 1: General Work-up and Palladium Removal via Celite Filtration
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilute: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (approx. 10 volumes).
-
Prepare Celite Pad: Prepare a short plug of Celite® in a Büchner or fritted glass funnel by wet-loading with the dilution solvent.
-
Filter: Filter the diluted reaction mixture through the Celite® pad.[1] The palladium catalyst should be trapped on the Celite®, which will turn black.
-
Rinse: Wash the Celite® pad with additional fresh solvent to ensure all the product is collected.
-
Combine and Proceed: Combine the filtrates. This solution can now be taken forward to an aqueous workup or concentrated for chromatographic purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, hexanes). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Decolorize (Optional): If the solution is colored due to minor impurities, add a very small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallize: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Maximize Yield: Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Byproduct Formation in Cross-Coupling of Halogenated Pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges encountered during the cross-coupling of halogenated pyridines. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, present distinct challenges that can lead to catalyst deactivation and the formation of unwanted byproducts.[1] This resource is designed to provide you with the expertise and practical solutions to achieve clean, high-yielding, and reproducible cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when running a cross-coupling reaction with a halogenated pyridine?
A1: The primary byproducts in palladium-catalyzed cross-coupling reactions of halogenated pyridines typically include:
-
Homocoupling Products: These arise from the coupling of two molecules of the same coupling partner. For instance, in a Suzuki reaction, two boronic acid molecules can couple to form a biaryl compound.[2][3] This is often exacerbated by the presence of oxygen.[4][5] In Sonogashira couplings, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[6]
-
Hydrodehalogenation (or Protodehalogenation) Product: This is the product where the halogen atom on the pyridine ring is replaced by a hydrogen atom.[3] This can occur through various mechanisms, sometimes involving the solvent or trace amounts of water as the hydrogen source.
-
Products from Catalyst Decomposition: The formation of palladium black (insoluble, inactive palladium) is a visual indicator of catalyst decomposition, which can lead to incomplete reactions and a mixture of starting materials and byproducts.[6]
-
Isomeric Products: In cases of polyhalogenated pyridines, undesired regioisomers can form if the selectivity of the catalyst is not optimal.[7]
Q2: Why are cross-coupling reactions involving 2-halopyridines particularly challenging?
A2: This is often referred to as the "2-pyridyl problem."[8] The nitrogen atom at the 2-position of the pyridine ring can act as a chelating ligand for the palladium catalyst. This strong coordination can stabilize catalytic intermediates, hindering subsequent steps in the catalytic cycle, such as reductive elimination, or even leading to catalyst deactivation.[1] This can result in low yields and the formation of byproducts.
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques is typically employed for accurate byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile byproducts.[9][10] The mass spectrum provides the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile and thermally sensitive compounds.[11] Coupled with a UV detector or a mass spectrometer (LC-MS), it can be used to separate and identify components of a complex reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural characterization of isolated byproducts.[12] Advanced NMR techniques can help to fully elucidate the structure of unknown compounds.
A typical workflow would involve initial analysis by TLC or LC-MS to get a qualitative picture of the reaction mixture, followed by preparative chromatography to isolate the major byproducts for definitive structural analysis by NMR.
Troubleshooting Guides
Issue 1: Predominant Formation of Homocoupling Byproducts
The excessive formation of homocoupled products is a frequent issue, particularly in Suzuki and Sonogashira reactions.
Underlying Causes and Mechanistic Insights
Homocoupling in Suzuki reactions is often promoted by the presence of Pd(II) species and oxygen.[3][5] Oxygen can reoxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the boronic acid. In Sonogashira couplings, the copper(I) co-catalyst, in the presence of oxygen, is a known promoter of alkyne homocoupling (Glaser coupling).[6]
Troubleshooting Protocol
-
Ensure Rigorously Anaerobic Conditions:
-
Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction setup.
-
Use freshly distilled and degassed solvents.
-
-
Optimize the Catalyst System:
-
For Suzuki Reactions: If using a Pd(II) precatalyst like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step where homocoupling can be initiated.[13]
-
For Sonogashira Reactions: Minimize the amount of copper(I) iodide used, or consider running the reaction under copper-free conditions if possible.[6]
-
-
Control Reagent Addition:
-
Slow addition of the boronic acid or alkyne to the reaction mixture can help to maintain a low concentration of the nucleophilic coupling partner, thereby disfavoring the homocoupling side reaction.
-
Data Summary: Effect of Oxygen on Homocoupling
| Reaction | Conditions | Desired Product Yield | Homocoupling Byproduct |
| Suzuki Coupling | Standard | 75% | 5% |
| Suzuki Coupling | With Air Leak | 40% | 35% |
| Sonogashira Coupling | Degassed | 85% | <5% |
| Sonogashira Coupling | Not Degassed | 50% | 30% |
This table illustrates the significant impact of oxygen on byproduct formation based on typical experimental observations.
Issue 2: Significant Hydrodehalogenation of the Pyridine Starting Material
The presence of a significant amount of the dehalogenated pyridine byproduct indicates that the intended C-C or C-N bond formation is being outcompeted by a reduction pathway.
Underlying Causes and Mechanistic Insights
Hydrodehalogenation can be a complex issue with multiple potential sources for the hydride. After oxidative addition of the halopyridine to the Pd(0) catalyst, the resulting Pd(II) intermediate can react with various hydrogen sources in the reaction mixture, such as water, amines, or even phosphine ligands, to form a palladium-hydride species.[3][14] Reductive elimination of this hydride with the pyridine ring then yields the dehalogenated byproduct.
Troubleshooting Protocol
-
Scrutinize Reagent and Solvent Purity:
-
Use anhydrous solvents and reagents to minimize water as a potential hydride source.[14]
-
If using an amine base, consider its potential to act as a hydride donor.
-
-
Optimize the Base and Ligand:
-
The choice of base can be critical. For instance, in Suzuki couplings, using a non-aqueous base like K₃PO₄ in an anhydrous solvent can sometimes suppress hydrodehalogenation.[1]
-
Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, thereby outcompeting the hydrodehalogenation pathway.
-
-
Adjust Reaction Temperature:
-
Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation side reaction.[1]
-
Workflow for Diagnosing Hydrodehalogenation
Caption: A decision tree for troubleshooting hydrodehalogenation.
Issue 3: Low or No Conversion, Potential Catalyst Poisoning
Stalled reactions are a common problem when working with pyridine substrates, often pointing towards catalyst deactivation.
Underlying Causes and Mechanistic Insights
The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of stable, off-cycle catalyst complexes that are catalytically inactive.[1] This "poisoning" of the catalyst effectively halts the desired cross-coupling reaction. This is particularly problematic for 2-substituted pyridines.
Troubleshooting Protocol
-
Select a More Robust Ligand:
-
The use of sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ can mitigate catalyst poisoning.[1] The bulk of these ligands can disfavor the binding of the pyridine nitrogen to the palladium center.
-
-
Utilize a Palladium Pre-catalyst:
-
Well-defined palladium pre-catalysts are designed to efficiently generate the active Pd(0) species in situ, which can sometimes overcome the challenges of catalyst activation in the presence of coordinating substrates.
-
-
Modify the Halopyridine Substrate:
-
If possible, changing the halide from chloride to bromide or iodide can facilitate a more efficient oxidative addition step, which may help to keep the catalytic cycle moving forward.[1]
-
Diagram of Catalyst Poisoning by Pyridine
Caption: The pyridine nitrogen can divert the active catalyst to an inactive state.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (4-Bromo-6-chloropyridin-3-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction involving the challenging substrate, (4-Bromo-6-chloropyridin-3-yl)boronic acid. This electron-deficient heteroaromatic boronic acid presents unique challenges, and this guide will equip you with the knowledge to overcome them.
Introduction: Understanding the Challenges
This compound is a valuable building block in medicinal chemistry. However, its successful application in Suzuki-Miyaura coupling is often hampered by several factors inherent to its structure:
-
Electron Deficiency: The pyridine ring is electron-deficient, which can slow down the rate-determining transmetalation step of the catalytic cycle.
-
Competing Halogen Reactivity: The presence of both a bromo and a chloro substituent raises questions of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halides is I > Br > OTf >> Cl.[1] This suggests that the C-Br bond is the more likely site of oxidative addition.
-
Protodeboronation: Like many heteroaromatic boronic acids, this substrate is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-bromo-6-chloropyridine and a reduction in yield.[2][3] This is often exacerbated by strong bases and high temperatures.[2][4]
This guide will address these challenges through a series of troubleshooting questions and detailed answers, providing you with a systematic approach to optimizing your reaction conditions.
Troubleshooting Guide (Q&A Format)
Problem 1: Low or No Conversion of Starting Materials
Question: My reaction shows minimal or no formation of the desired product, with starting materials largely unreacted. What are the likely causes and how can I improve conversion?
Answer: This is a common issue that can often be traced back to the catalyst system, reaction conditions, or reagent quality. Let's break down the potential culprits and solutions:
-
Catalyst Inactivation or Insufficient Activity: The active Pd(0) species is susceptible to oxidation.[5] Furthermore, electron-deficient substrates and challenging coupling partners like aryl chlorides often require highly active catalyst systems.[1]
-
Solution:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][5][6]
-
Use a High-Activity Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For this substrate, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[7] These systems are known to promote the challenging oxidative addition step, especially with aryl chlorides.[7]
-
Check Reagent Quality: Ensure your palladium precursor and ligands are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands are particularly prone to oxidation.[1]
-
-
-
Inappropriate Base or Solvent System: The base is crucial for activating the boronic acid for transmetalation.[8][9][10] Its effectiveness is highly dependent on its strength and solubility in the reaction medium.[6]
-
Solution:
-
Screen Bases: For challenging couplings, stronger bases are often necessary. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KOtBu.[7][11]
-
Optimize the Solvent System: The solvent influences catalyst stability, reagent solubility, and reaction rates.[12][13][14] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) with water is common as it can enhance the solubility and effectiveness of inorganic bases.[6] For this specific substrate, starting with a 4:1 to 10:1 mixture of dioxane/water is a reasonable approach.
-
-
-
Insufficient Temperature: The oxidative addition of palladium to the C-Br bond is the likely first step and can be slow.
Problem 2: Significant Protodeboronation Observed
Question: I'm observing a significant amount of 4-bromo-6-chloropyridine in my reaction mixture. How can I prevent this protodeboronation side reaction?
Answer: Protodeboronation is a major pathway for yield loss with electron-deficient heteroaromatic boronic acids.[2][3][4] It is often promoted by the very conditions needed for the coupling reaction (base, water, heat). Here’s how to mitigate it:
-
Modify the Boronic Acid Reagent: This is often the most effective strategy.
-
Solution: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate.[2][15] These derivatives are more resistant to protodeboronation. MIDA boronates, in particular, offer the advantage of a slow, controlled release of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low.[15]
-
-
Optimize Reaction Conditions:
-
Solution:
-
Use Milder Bases: Strong bases can accelerate protodeboronation.[4] Consider using milder bases like K₃PO₄, Cs₂CO₃, or even KF.[1][2]
-
Lower the Temperature: Run the reaction at the lowest temperature that provides a reasonable rate for the desired coupling.[2][4] This may require using a more active catalyst system to compensate.
-
Control Water Content: While some water can be beneficial, it is also a proton source for this side reaction.[4] Consider using anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK), or carefully titrating the amount of water in your solvent system.[2]
-
-
Problem 3: Formation of Homo-coupling Byproducts
Question: My LC-MS analysis shows the presence of byproducts corresponding to the homo-coupling of my boronic acid. What causes this and how can I minimize it?
Answer: Homo-coupling of the boronic acid to form a symmetrical biaryl is another common side reaction. It is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.
-
Cause: Oxygen can re-oxidize the Pd(0) catalyst to Pd(II) at an inappropriate stage in the catalytic cycle, leading to side reactions.
-
Solution:
-
Rigorous Degassing: As mentioned for preventing catalyst inactivation, meticulous degassing of all solvents and the reaction headspace is critical.[1][5]
-
Use of Bulky Ligands: Sterically hindered ligands, such as Buchwald-type phosphines, can disfavor the formation of intermediates that lead to homo-coupling.[16]
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common practice, but a very large excess can sometimes increase the rate of homo-coupling.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst system is the best starting point for coupling with this compound?
A1: Given the electron-deficient nature of the pyridine ring and the presence of two halogen atoms, a high-activity catalyst system is recommended. A good starting point would be a combination of a palladium(II) precatalyst like Pd(OAc)₂ (1-2 mol%) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (2-4 mol%).[7] Alternatively, a pre-formed catalyst like PdCl₂(dppf) (2-5 mol%) can be a robust option, though it may require higher temperatures.[6]
Q2: What is the optimal temperature range for this coupling reaction?
A2: A starting temperature of 80-100 °C is generally recommended for Suzuki couplings involving aryl bromides.[1] Since this compound is an electron-deficient system, it may require temperatures at the higher end of this range to achieve a reasonable reaction rate. However, always be mindful of the potential for increased protodeboronation at higher temperatures.[2]
Q3: How critical are anhydrous and anaerobic conditions?
A3: Anaerobic (oxygen-free) conditions are critical to prevent catalyst deactivation and minimize side reactions like homo-coupling.[1][5] The need for anhydrous conditions is more nuanced. While excess water can promote protodeboronation, a small amount is often necessary to solubilize and activate the inorganic base used in the reaction.[7] Therefore, using a degassed solvent system like dioxane/water (e.g., 4:1) is a common and effective approach.[6]
Q4: Can microwave irradiation be used to accelerate the reaction?
A4: Yes, microwave irradiation can be a very effective tool for accelerating Suzuki-Miyaura reactions, often leading to significantly reduced reaction times and potentially improved yields.[17] For this substrate, a microwave protocol could be an excellent option to quickly screen various conditions (catalysts, bases, solvents) and find an optimal procedure. A typical starting point would be 120-150 °C for 10-30 minutes.[17]
Data and Protocols
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common, reliable Pd(II) and Pd(0) precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands effective for challenging substrates.[7] |
| Catalyst Loading | 1-3 mol% Pd, 2-6 mol% Ligand | A good starting range for optimization. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases often required for less reactive partners.[1][7] |
| Base Equivalents | 2.0 - 3.0 eq. | Ensures complete activation of the boronic acid. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good balance of solubility for organic and inorganic reagents.[6] |
| Temperature | 90 - 100 °C | Sufficient thermal energy for oxidative addition.[1] |
| Boronic Acid | Use as pinacol ester if protodeboronation is severe. | Enhances stability and reduces side reactions.[2] |
General Experimental Protocol for Reaction Screening
-
Vial Preparation: To a dry reaction vial equipped with a magnetic stir bar, add this compound (or its pinacol ester, 1.2 equivalents), the aryl/heteroaryl halide coupling partner (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 2.0 equivalents).[6]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[2]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) until the limiting starting material is consumed or no further conversion is observed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Diagram 1: Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura coupling and highlights where potential issues can arise with a substrate like this compound.
Caption: Suzuki-Miyaura catalytic cycle highlighting key steps.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low-yield issues in your coupling reaction.
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. wikiwand.com [wikiwand.com]
- 16. reddit.com [reddit.com]
- 17. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Stability and Application of (4-Bromo-6-chloropyridin-3-yl)boronic acid
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support guide for (4-Bromo-6-chloropyridin-3-yl)boronic acid (Product No. F241790, CAS 957062-85-0).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block, with a specific focus on the critical impact of bases on its stability and reactivity in cross-coupling reactions.
The Core Challenge: Balancing Reactivity and Stability
This compound is a valuable reagent for introducing a substituted pyridine moiety, a common scaffold in pharmacologically active compounds.[3] Its utility primarily lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, like many heteroaryl boronic acids, its stability can be a significant hurdle.[3][4] The primary pathway for degradation is protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding an undesired byproduct.[5]
This degradation is frequently catalyzed by the very bases required to activate the boronic acid for the desired cross-coupling.[5][6] The base deprotonates the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[7][8] Unfortunately, this activated boronate is also more susceptible to protonolysis, especially in the presence of water or other protic sources.[9] This guide will help you understand and mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What's the most likely cause?
Low or no yield is the most common issue and often points directly to the degradation of the boronic acid via protodeboronation.[5] The electron-deficient nature of the pyridine ring, further accentuated by the chloro and bromo substituents, makes the C-B bond particularly susceptible to cleavage.[3][10]
Primary factors to investigate:
-
Base Strength & Concentration: Strong bases (e.g., NaOH, KOH) or high concentrations of moderate bases can aggressively promote protodeboronation, destroying your starting material faster than the desired coupling can occur.[6]
-
Reaction Temperature: High temperatures accelerate both the desired reaction and the undesired protodeboronation. A temperature that is too high can favor the degradation pathway.
-
Water Content: While some water is often beneficial or necessary for Suzuki couplings (e.g., to solubilize the base), excessive water provides a ready proton source for protodeboronation.[11]
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[3][12]
Q2: Which base should I choose for my reaction to maximize yield and minimize degradation?
The choice of base is a critical parameter and requires careful consideration. There is no single "best" base; the optimal choice depends on the specific coupling partners and solvent system. The goal is to select a base that is strong enough to facilitate the formation of the reactive boronate species but not so strong that it excessively promotes protodeboronation.
| Base | Typical Conditions | Advantages | Disadvantages & Mitigation |
| K₃PO₄ | 2-3 equiv., Dioxane/H₂O, Toluene/H₂O | Often provides a good balance of reactivity and minimized side reactions.[13][14] | Can be slow. May require higher temperatures, which can increase degradation risk. |
| K₂CO₃ | 2-3 equiv., Dioxane/H₂O, ACN/H₂O | A common, cost-effective choice.[15] Generally milder than phosphates or hydroxides. | May not be sufficiently basic for less reactive coupling partners, leading to slow reactions. |
| Cs₂CO₃ | 2-3 equiv., Dioxane, Toluene | Often enhances reaction rates, sometimes allowing for lower temperatures. | More expensive. Its high basicity can sometimes accelerate protodeboronation. |
| Organic Bases (e.g., TEA, DIPEA) | 3-4 equiv., Anhydrous solvents | Can be useful in anhydrous conditions to avoid a proton source. | Often less effective for the transmetalation step compared to inorganic bases. |
| Fluoride Sources (e.g., KF, CsF) | 2-3 equiv., THF, Dioxane | Can be effective, especially for substrates with base-labile functional groups.[8][15] | Performance can be substrate-dependent; may require anhydrous conditions for best results. |
Recommendation: Start with K₃PO₄ or K₂CO₃ . If the reaction is sluggish, consider Cs₂CO₃, but monitor carefully for byproduct formation.
Q3: How can I confirm that protodeboronation is happening in my reaction?
The most direct way is to monitor the reaction progress using LC-MS or GC-MS. Look for a mass corresponding to the protodeboronated byproduct: 4-bromo-6-chloropyridine. If you see this species growing over time, especially at the expense of your boronic acid starting material, degradation is occurring.
Q4: Are there strategies to protect the boronic acid from degradation during the reaction?
Yes. If the free boronic acid proves too unstable under standard conditions, you can use a more robust derivative. These strategies work by masking the reactive boronic acid functionality, which is then slowly released in situ under the reaction conditions.
-
Potassium Trifluoroborate Salts (ArBF₃K): These salts are generally more stable to air and moisture and are less prone to protodeboronation. They are prepared by treating the boronic acid with KHF₂.[16]
-
Boronate Esters (e.g., pinacol, MIDA): N-methyliminodiacetic acid (MIDA) boronates and pinacol esters are highly stable, often crystalline solids that can be purified by chromatography.[10][16] They participate in the coupling reaction under specific conditions that trigger the slow release of the boronic acid.
-
Diethanolamine Adducts: Reacting the boronic acid with diethanolamine can form a stable, crystalline adduct that can be used directly in the coupling reaction.[17]
Troubleshooting Guide: A Systematic Approach
When a Suzuki-Miyaura reaction with this compound fails, a structured troubleshooting approach is essential. The following workflow can help diagnose and solve the problem.
Caption: Troubleshooting workflow for failed Suzuki-Miyaura reactions.
Experimental Protocols
Handling and Storage Precautions: this compound should be handled in a well-ventilated area, avoiding dust formation.[18][19] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20][21] For long-term stability, store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from moisture and light.[2][18][22]
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a moderately active catalyst and a mild base to favor the coupling reaction over protodeboronation.
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.).[13]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (final concentration of the limiting reagent should be ~0.1 M).[15]
-
Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-90°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. Check for the disappearance of starting materials and the formation of both the desired product and the 4-bromo-6-chloropyridine byproduct.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[17]
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Preparation of a Stabilized Diethanolamine Adduct
If protodeboronation remains a significant issue, preparing this stable adduct for use in subsequent couplings is a reliable strategy.[17]
-
Dissolution: In a vial, dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent such as dichloromethane or THF.
-
Addition: While stirring, add diethanolamine (1.0 equiv.) dropwise.
-
Precipitation: A white precipitate of the diethanolamine adduct should form. Continue stirring the resulting slurry for 15-30 minutes at room temperature.
-
Isolation: Isolate the white solid by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This adduct is now significantly more stable and can be stored and used directly in the Suzuki coupling protocol described above, typically in protic solvents.[17]
Mechanistic Overview: The Competing Pathways
The success of your reaction hinges on directing the catalytic cycle towards the productive cross-coupling pathway while suppressing the off-cycle protodeboronation pathway.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 19. benchchem.com [benchchem.com]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
Validation & Comparative
A Researcher's Guide to the Suzuki Coupling of Substituted Pyridylboronic Acids: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its ability to forge carbon-carbon bonds with exceptional reliability. For researchers in medicinal chemistry and materials science, the incorporation of the pyridine motif is of paramount importance, given its prevalence in a vast number of pharmaceuticals and functional materials. Pyridylboronic acids are the key reagents in this endeavor, yet their reactivity in Suzuki couplings is a nuanced topic, often presenting significant challenges.
This guide provides an in-depth comparison of the reactivity of substituted pyridylboronic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of how substituents on the pyridine ring dictate the success of the coupling reaction, supported by experimental data from the literature.
The "2-Pyridyl Problem" and the Influence of Boronic Acid Position
A well-documented challenge in this field is the "2-pyridyl problem". 2-Pyridylboronic acids are notoriously difficult coupling partners due to two primary factors: the proximity of the Lewis basic nitrogen atom to the boronic acid moiety, which can lead to catalyst inhibition, and their propensity to undergo protodeboronation, a decomposition pathway that cleaves the carbon-boron bond.[1][2]
In contrast, 3- and 4-pyridylboronic acids are generally more stable and less prone to catalyst inhibition, often providing good to excellent yields in Suzuki couplings.[2] The influence of the boronic acid position on reactivity is a critical first consideration in experimental design.
The Decisive Role of Substituents: A Comparative Overview
The electronic and steric nature of substituents on the pyridine ring profoundly impacts the reactivity of pyridylboronic acids. These effects can either exacerbate or mitigate the inherent challenges of the coupling reaction.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic character of a substituent can influence the nucleophilicity of the pyridylboronic acid and its susceptibility to side reactions.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the pyridine ring. This can enhance the rate of the crucial transmetalation step in the Suzuki catalytic cycle.[3] However, increased electron density can also enhance the Lewis basicity of the pyridine nitrogen, potentially leading to stronger catalyst inhibition, particularly for 2-pyridylboronic acids.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and trifluoromethyl (-CF₃) groups decrease the electron density of the pyridine ring. This reduction in electron density can have a dual effect. On one hand, it can slow down the transmetalation step.[3] On the other hand, and often more significantly, it reduces the Lewis basicity of the pyridine nitrogen, thereby lessening catalyst inhibition.[4] This can lead to a net increase in reaction efficiency, especially for challenging 2-pyridyl substrates.
The following diagram illustrates the interplay of these electronic effects on the Suzuki coupling of a substituted pyridylboronic acid.
References
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 4,6-Disubstituted Pyridines
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern chemistry, a privileged heterocyclic scaffold that appears in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a favored building block in drug discovery. Specifically, the 4,6-disubstituted pyridine motif presents a synthetically challenging yet highly valuable substitution pattern. This guide provides a comparative analysis of key synthetic strategies for accessing these important molecules, moving beyond textbook examples to offer field-proven insights for researchers at the bench. We will dissect the causality behind various experimental choices, compare their relative merits and limitations with supporting data, and provide detailed protocols for the most impactful methodologies.
Comparative Overview of Synthetic Strategies
The synthesis of the pyridine core can be broadly approached through two main pathways: the de novo construction of the ring from acyclic precursors via condensation or cycloaddition reactions, or the functionalization of a pre-existing pyridine ring.[3] This guide focuses on de novo methods, which offer greater flexibility in introducing complex substitution patterns.
Caption: Overview of major synthetic pathways to pyridine cores.
Classical Condensation Reactions: The Foundation
These multi-component reactions (MCRs) are historically significant and rely on the condensation of carbonyl compounds with a nitrogen source, typically ammonia or an equivalent.
a. Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[4][5] The primary product is a 1,4-dihydropyridine (1,4-DHP), which requires a subsequent oxidation step to yield the aromatic pyridine ring.[4]
-
Mechanism Insight: The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second β-ketoester equivalent. These intermediates then undergo a Michael addition followed by cyclization and dehydration.[6] The final aromatization is the driving force and is often accomplished with oxidants like nitric acid, ferric chloride, or manganese dioxide.[4]
-
Advantages: The primary strengths of the Hantzsch synthesis are its operational simplicity and the use of readily available and inexpensive starting materials.[7]
-
Limitations for 4,6-Disubstitution: The classical Hantzsch synthesis typically produces symmetrically substituted pyridines. Achieving a specific 4,6-disubstitution pattern requires careful selection of two different carbonyl components, which can lead to mixtures of products. Furthermore, the required oxidation step adds a step to the overall sequence and may not be compatible with sensitive functional groups.[4]
b. Guareschi-Thorpe Pyridine Synthesis
This method involves the condensation of a β-dicarbonyl compound with a cyanoacetic ester or cyanoacetamide in the presence of a nitrogen source like ammonia.[8][9] It is a reliable route to producing 2-hydroxy-6-substituted-pyridines (or their pyridone tautomers).[8][10]
-
Mechanism Insight: The reaction follows a pathway involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. The use of ammonium carbonate in aqueous media has been shown to be an effective and green modification, acting as both the nitrogen source and a promoter for the reaction.[10][11][12]
-
Advantages: This method provides direct access to highly functionalized pyridones, which are valuable synthetic intermediates.[10] Recent advancements have made this a more environmentally friendly process.[10][11]
-
Limitations: The primary products are pyridones, which require further functionalization if a different substituent is desired at the 2-position. This limits its direct applicability for creating a wide range of 2,4,6-trisubstituted pyridines where the 2-substituent is not a hydroxyl group.
Modern Strategies: Versatility and Milder Conditions
More recent methodologies have focused on overcoming the limitations of classical syntheses, offering broader substrate scope, higher regioselectivity, and milder reaction conditions.
a. Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful and versatile two-step method for generating substituted pyridines from the condensation of an enamine with an ethynylketone.[13][14]
-
Mechanism Insight: The reaction begins with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate is often stable enough to be isolated. The crucial second step involves a heat-induced E/Z isomerization, which is a prerequisite for the subsequent 6π-electrocyclization and dehydration (cyclodehydration) to furnish the pyridine ring.[13][15] The use of an ynone cleverly bypasses the need for an external oxidation step that is characteristic of the Hantzsch synthesis.[13]
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
-
Advantages: This method is highly versatile and allows for the synthesis of a wide range of tri- and tetrasubstituted pyridines.[13][15]
-
Limitations and Modern Solutions: A significant drawback of the original protocol is the high temperature required for the cyclodehydration step.[13] This has been overcome by using acid catalysis (e.g., acetic acid, Amberlyst-15), which promotes both the initial conjugate addition and the final cyclization at much lower temperatures.[13][15] Furthermore, three-component, one-pot variations have been developed where the enamine is generated in situ from a ketone and an ammonia source (like ammonium acetate), greatly improving the efficiency and practicality of the process.[13][15]
b. Ciamician-Dennstedt Rearrangement (Modern Variations)
This reaction represents a fascinating "skeletal editing" approach, converting a five-membered pyrrole ring into a six-membered pyridine ring through a single carbon atom insertion.[16][17]
-
Mechanism Insight: The classical reaction uses haloforms to generate a dihalocarbene, which adds to the pyrrole to form an unstable cyclopropane intermediate. This intermediate then undergoes electrocyclic ring opening to yield a 3-halopyridine.[18] Modern protocols have replaced the harsh haloform conditions. For instance, using α-chlorodiazirines as thermal carbene precursors allows for the insertion of aryl-substituted carbons under much milder conditions (e.g., Na₂CO₃, CH₃CN, 50 °C).[17][19] The reaction proceeds via cyclopropanation followed by a torquoselectivity-controlled electrocyclic ring-opening.[19]
Caption: Modern Ciamician-Dennstedt Rearrangement Mechanism.
-
Advantages: This method provides a unique retrosynthetic disconnection and enables the synthesis of highly substituted pyridines that might be difficult to access through traditional condensation routes. It has been successfully applied to the late-stage skeletal editing of complex, pharmaceutically relevant molecules.[19]
-
Limitations: The classical version suffers from harsh conditions, low yields, and a narrow substrate scope.[16][19] While modern variations are much improved, the synthesis of the carbene precursor is an additional step. For unsymmetrical pyrroles, mixtures of regioisomers can be formed, although predictive models based on sterics and electronics can often forecast the major product.[16]
c. Transition-Metal-Catalyzed [2+2+2] Cycloadditions
These reactions are highly atom-economical and convergent, constructing the pyridine ring by combining two alkyne molecules and a nitrile.[20]
-
Mechanism Insight: Catalysts based on cobalt, rhodium, or ruthenium are commonly used.[20] The general mechanism involves the oxidative coupling of two alkyne units to the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of the nitrile into a metal-carbon bond forms a seven-membered metallacycle, which then undergoes reductive elimination to release the pyridine product and regenerate the catalyst.
-
Advantages: This approach offers excellent control over regioselectivity and can be used to synthesize highly substituted pyridines in a single step from simple, linear precursors. It is particularly powerful for creating complex substitution patterns that are inaccessible via condensation chemistry.
-
Limitations: The cost of transition-metal catalysts and ligands can be a drawback.[21] The reaction can be sensitive to steric hindrance, and the synthesis of unsymmetrical pyridines requires the use of a di-yne and a mono-alkyne, or strategies to control the cross-coupling of two different mono-alkynes, which can be challenging.
Quantitative Comparison of Synthetic Routes
The choice of synthetic route is ultimately dictated by the target molecule's substitution pattern, required scale, and tolerance to various reaction conditions.
| Method | Key Starting Materials | Advantages | Limitations | Typical Yields |
| Hantzsch Synthesis | Aldehyde, β-Ketoesters, Ammonia | Simple, inexpensive starting materials.[7] | Requires post-synthesis oxidation; often produces symmetrical products; can have long reaction times.[4] | 60-96% (for DHP)[4] |
| Guareschi-Thorpe | β-Dicarbonyl, Cyano-acetamide/ester, Ammonia | Direct access to pyridones; green chemistry modifications exist.[10][11] | Products are primarily 2-hydroxypyridines, requiring further modification. | High (often >80%)[10] |
| Bohlmann-Rahtz | Enamine, Ethynylketone | Highly versatile; no oxidation needed; one-pot modifications improve efficiency.[13][15] | Original protocol requires high heat; enamines can be unstable.[13] | 60-95% (modified)[13] |
| Ciamician-Dennstedt | Pyrrole, Carbene Precursor | Unique retrosynthetic approach; good for skeletal editing of complex molecules.[19] | Classical version is harsh; can produce regioisomers; requires precursor synthesis.[16][19] | 34-73% (modern)[16] |
| [2+2+2] Cycloaddition | Alkynes, Nitrile | Highly atom-economical and convergent; excellent regioselectivity control.[20] | Catalyst cost; potential for side products with multiple different alkynes.[21] | 50-90% |
Detailed Experimental Protocols
To provide practical, actionable guidance, we present protocols for two powerful and modern synthetic strategies.
Protocol 1: One-Pot, Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is adapted from methodologies developed to overcome the high-temperature requirements of the classical Bohlmann-Rahtz synthesis.[13]
Reaction: Synthesis of a 2,3,6-trisubstituted pyridine from a ketone, ammonium acetate, and an ethynyl ketone.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the starting ketone (1.0 mmol), the ethynyl ketone (1.1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent Addition: Add a 5:1 mixture of toluene and glacial acetic acid (6 mL total volume). The acetic acid serves as the catalyst to promote both enamine formation and the final cyclodehydration at a lower temperature.[13]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to neutralize the acetic acid, followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired substituted pyridine.
Protocol 2: Modern Ciamician-Dennstedt Ring Expansion
This protocol is based on the use of α-chlorodiazirines for the mild and efficient conversion of pyrroles to pyridines.[17]
Reaction: Synthesis of a 3-arylpyridine from an N-H pyrrole and an aryl-α-chlorodiazirine.
-
Reagent Preparation: To an oven-dried 1-dram screw-cap vial equipped with a stir bar, add the pyrrole substrate (0.2 mmol), anhydrous sodium carbonate (Na₂CO₃, 0.6 mmol, 3.0 equiv), and the solid α-chlorodiazirine precursor (0.6 mmol, 3.0 equiv).
-
Solvent Addition: Add dry acetonitrile (CH₃CN, 1.0 mL) to the vial. Seal the vial tightly with a PTFE-lined cap.
-
Reaction Execution: Place the sealed vial in a pre-heated heating block at 50 °C. Allow the mixture to stir for 12-24 hours. Monitor the reaction by TLC or LC-MS. The mild temperature is sufficient for the thermal decomposition of the diazirine to the reactive carbene.
-
Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous ammonium chloride (NH₄Cl) solution (1 mL). Separate the phases and extract the aqueous layer with ethyl acetate (3 x 3 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the 3-arylpyridine product.[17]
Conclusion and Future Outlook
The synthesis of 4,6-disubstituted pyridines has evolved significantly from classical condensation reactions to highly sophisticated and versatile modern methodologies.
-
For rapid library synthesis from simple building blocks, modern one-pot Bohlmann-Rahtz protocols offer an excellent balance of versatility, efficiency, and operational simplicity.
-
When faced with the challenge of modifying a complex core structure or exploring novel chemical space, the Ciamician-Dennstedt rearrangement provides a powerful tool for skeletal editing.
-
For constructing highly congested or uniquely substituted pyridines with high atom economy, transition-metal-catalyzed cycloadditions remain the gold standard, despite the higher initial cost of catalysts.
The continued development of novel synthetic methods, particularly those leveraging catalysis and sustainable practices, will undoubtedly expand the synthetic chemist's toolbox, enabling the creation of next-generation pharmaceuticals and materials built upon the versatile 4,6-disubstituted pyridine scaffold.
References
- 1. baranlab.org [baranlab.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. scribd.com [scribd.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts in Suzuki Coupling: A Yield-Centric Comparison
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals.[1] The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful C-C bond-forming reaction.[2] This guide provides an in-depth, objective comparison of the performance of various classes of palladium catalysts in the Suzuki coupling, supported by experimental data and mechanistic insights to empower you in your catalyst selection and reaction optimization.
The Heart of the Matter: The Palladium Catalyst's Role
The Suzuki coupling reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The palladium catalyst, cycling between its Pd(0) and Pd(II) oxidation states, orchestrates this transformation. The nature of the ligands attached to the palladium center profoundly influences the kinetics and efficiency of each step, thereby impacting the overall reaction yield.
Visualizing the Catalytic Cycle
Caption: A simplified diagram of the Suzuki coupling catalytic cycle.
A Comparative Analysis of Palladium Catalyst Classes
The three primary classes of palladium catalysts employed in Suzuki couplings are those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles. Each class presents a unique set of advantages and is suited for different substrate combinations and reaction conditions.[4]
Phosphine-Ligated Palladium Catalysts
These are the classical and most widely used catalysts for Suzuki couplings.[5] The electronic and steric properties of the phosphine ligands can be fine-tuned to optimize catalytic activity.
-
Traditional Phosphine Ligands (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available catalyst.[5] While effective for a range of substrates, it may require higher catalyst loadings and elevated temperatures for challenging couplings, such as those involving aryl chlorides.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands like SPhos and XPhos have revolutionized Suzuki couplings, particularly for sterically hindered and electron-rich aryl chlorides.[6] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of less reactive aryl chlorides.[6]
N-Heterocyclic Carbene (NHC)-Ligated Palladium Catalysts
NHC ligands have emerged as powerful alternatives to phosphines. Their strong σ-donating ability forms a highly stable bond with the palladium center, leading to robust and highly active catalysts.[7]
-
Advantages: This stability often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and shorter reaction times.[5] They have demonstrated exceptional performance in the coupling of sterically demanding and electron-deficient substrates.[8]
-
PEPPSI™ Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) type catalysts are a notable subclass of NHC-Pd complexes that are particularly effective for heteroaryl couplings due to their high activity and air and moisture stability.[5]
Palladacycles
Palladacycles are pre-catalysts featuring a stable palladium-carbon σ-bond within a cyclic structure.[9] They are often air- and moisture-stable, making them easy to handle in a laboratory setting.[10]
-
High Activity and Stability: Palladacycles are known for their high thermal stability and catalytic activity, often requiring very low catalyst loadings.[11][12] This makes them highly attractive for large-scale industrial applications where catalyst cost and product contamination are significant concerns.[12]
Experimental Data: A Head-to-Head Yield Comparison
To provide a clear and objective comparison, the following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction serves as a standard benchmark for evaluating catalyst efficiency, especially for the challenging activation of an aryl chloride.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene / H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH / THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH / THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
Data compiled and representative from multiple sources for comparison purposes.[12]
Key Observations from the Data:
-
Exceptional Performance of Palladacycles: Palladacycles exhibit extraordinary activity, achieving near-quantitative yields with exceptionally high turnover numbers and frequencies even at ultra-low catalyst loadings.[12]
-
High Efficiency of Buchwald Ligands: The Pd(OAc)₂/SPhos system also demonstrates high efficiency, achieving a high yield with a very low catalyst loading and a remarkable turnover frequency.[12]
-
NHC Catalyst Performance: The NHC-ligated catalyst, [Pd(IPr)(allyl)Cl], shows good activity at room temperature, highlighting the mild conditions under which these catalysts can operate.[12][13]
Experimental Protocol: A Generalized Procedure for Catalyst Evaluation
This protocol provides a standardized workflow for the Suzuki-Miyaura cross-coupling of an aryl halide with an arylboronic acid, allowing for a consistent comparison of different palladium catalysts.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
Detailed Step-by-Step Methodology
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[2]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-1 mol%) and, if necessary, the corresponding ligand to the flask. For in-situ catalyst generation from a palladium(II) source like Pd(OAc)₂, the ligand is added at this stage.
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (from room temperature to reflux, depending on the catalyst and substrates) for the specified time.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Analysis: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Causality Behind Experimental Choices
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation, which deactivates it. Therefore, maintaining an inert atmosphere is crucial for catalyst longevity and optimal performance.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14]
-
Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst, as well as the reaction rate. Aprotic solvents like toluene and dioxane are common, often with the addition of water to aid in dissolving the base.
Conclusion and Future Outlook
The selection of an appropriate palladium catalyst is a decisive factor in the success of a Suzuki-Miyaura cross-coupling reaction. While traditional phosphine-ligated catalysts remain valuable tools, the advent of bulky, electron-rich phosphine ligands, robust NHC-ligated systems, and exceptionally active palladacycles has significantly expanded the horizons of this reaction. For routine transformations, established catalysts like Pd(PPh₃)₄ may suffice. However, for challenging substrates, lower catalyst loadings, and milder reaction conditions, the use of advanced catalyst systems based on Buchwald ligands, NHCs, or palladacycles is highly recommended. The ongoing development of novel catalysts, including heterogeneous and recyclable systems, promises to further enhance the efficiency and sustainability of the Suzuki coupling, solidifying its position as a cornerstone of modern organic synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Products from (4-Bromo-6-chloropyridin-3-yl)boronic acid
Introduction: The Strategic Importance of a Dihalogenated Pyridyl Building Block
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, the substituted pyridine ring is a privileged structure. (4-Bromo-6-chloropyridin-3-yl)boronic acid emerges as a highly strategic building block, offering three distinct points for chemical modification: a reactive boronic acid poised for Suzuki-Miyaura cross-coupling, and two halogen atoms (bromine and chlorine) of differing reactivity that allow for subsequent, selective functionalization.
This guide provides a comprehensive framework for the unambiguous structural confirmation of products derived from this versatile reagent. We will delve into the causality behind the choice of spectroscopic techniques, present self-validating experimental protocols, and compare the analytical outcomes with those of potential alternative reagents. Our focus is to equip researchers with the expertise to not only generate data but to interpret it with confidence, ensuring the integrity of their synthetic endeavors.
Part 1: The Archetypal Reaction: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[1][2][3] This reaction couples the boronic acid with an aryl or heteroaryl halide (or triflate), creating a biaryl structure.
For the purpose of this guide, we will consider a model reaction: the coupling of This compound (1) with 1-iodo-4-methoxybenzene (2) to yield the target product, 4-bromo-6-chloro-3-(4-methoxyphenyl)pyridine (3) .
Experimental Workflow Overview
A robust experimental workflow is the foundation of reliable characterization. The process ensures that the sample analyzed is representative of the reaction outcome.
References
A Scientist's Guide to Purity Assessment: Ensuring the Integrity of (4-Bromo-6-chloropyridin-3-yl)boronic acid in Synthesis
In the precise and demanding world of pharmaceutical and materials science research, the adage "garbage in, garbage out" has never been more relevant. The success of complex multi-step syntheses, particularly those employing powerful cross-coupling methodologies like the Suzuki-Miyaura reaction, is fundamentally dependent on the quality of the starting materials.[1][2] (4-Bromo-6-chloropyridin-3-yl)boronic acid is a highly valuable, functionalized heterocyclic building block, prized for its ability to introduce a specific substituted pyridine motif into target molecules. However, the very nature of the boronic acid functional group presents inherent stability and purity challenges that, if ignored, can lead to failed reactions, complex purification issues, and ultimately, compromised research outcomes.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, establish self-validating experimental systems, and compare the performance of each technique with supporting data. Furthermore, we will evaluate common alternatives to this reagent, providing a holistic framework for researchers, scientists, and drug development professionals to ensure the integrity of their synthetic endeavors.
The Criticality of Purity: Understanding Common Impurities and Their Impact
Boronic acids are notoriously susceptible to degradation, and their purity can be compromised by several common species. Understanding these impurities is the first step toward effective quality control.
-
Boroxines (Anhydrides): Perhaps the most common impurity, boroxines are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules. While the reaction is reversible, the presence of boroxines complicates accurate weighing and stoichiometry calculations, leading to inconsistent reaction performance. Their formation can be exacerbated by heating or storage in non-anhydrous conditions.[3][4]
-
Protodeboronation Products: The carbon-boron bond can be cleaved under various conditions, replacing the boronic acid group with a hydrogen atom.[5] For our target compound, this results in the formation of 4-bromo-6-chloropyridine, an impurity that is inactive in the Suzuki coupling but can complicate downstream purification.
-
Residual Starting Materials and Reagents: Incomplete conversion during the synthesis of the boronic acid can leave unreacted precursors, which may interfere with subsequent catalytic cycles.
-
Homocoupling Byproducts: Palladium-catalyzed homocoupling of the boronic acid can lead to dimeric impurities, consuming the reagent and reducing the yield of the desired cross-coupled product.[5]
The presence of these impurities can have a cascading negative effect on a Suzuki-Miyaura reaction, leading to reduced yields, catalyst deactivation, and the generation of a complex mixture of byproducts that makes isolation of the target molecule exceedingly difficult.
A Comparative Analysis of Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for a comprehensive understanding of a boronic acid's purity. No single technique can provide all the necessary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse
NMR is indispensable for confirming the identity and assessing the purity of organic compounds. For boronic acids, a combination of proton (¹H) and boron (¹¹B) NMR provides a powerful, self-validating system.
-
¹H NMR Spectroscopy: This is the first-line technique for confirming the structure of the organic framework. The chemical shifts and coupling patterns of the pyridine ring protons confirm the correct substitution pattern. Crucially, it allows for the detection and potential quantification of proton-containing impurities, such as the protodeboronated 4-bromo-6-chloropyridine. However, boroxine formation can lead to complex or broadened spectra, making interpretation challenging.[4]
-
Expert Insight: Running the NMR in a solvent like deuterated methanol (CD₃OD) can help simplify spectra. The alcohol solvent readily breaks up the boroxine trimer, providing a clearer spectrum of the monomeric boronic acid (though the B-OH protons will exchange with the solvent and become invisible).[4]
-
-
¹¹B NMR Spectroscopy: This technique directly probes the boron atom, making it uniquely suited for assessing the integrity of the boronic acid functional group. A sharp signal around +30 ppm is characteristic of the desired sp²-hybridized boronic acid. The formation of sp³-hybridized boronate esters or complexes will cause a significant upfield shift, while boroxines often appear as a distinct, sometimes broader, signal.[6][7][8] The absence of significant signals other than the one for the boronic acid provides strong evidence of its purity.
High-Performance Liquid Chromatography (HPLC): The Quantitative Separator
HPLC is the gold standard for quantifying the purity of a sample by separating the main component from its impurities.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common mode for analyzing boronic acids. A C18 column is typically effective. However, boronic acids can be challenging analytes. They can undergo on-column hydrolysis or interact with residual silanols on the silica-based stationary phase, leading to poor peak shape and inaccurate quantification.[9][10]
-
Causality in Experimental Choice: Method development is key. Using a mobile phase with a low pH (e.g., buffered with 0.1% formic or trifluoroacetic acid) can suppress the ionization of the boronic acid and residual silanols, improving peak shape. Aprotic diluents like acetonitrile for sample preparation can also minimize hydrolysis before injection.[10][11] Modern columns with end-capping or hybrid silica technology are designed to minimize these secondary interactions.
-
-
Trustworthiness through Orthogonal Detection: Coupling HPLC with a Photodiode Array (PDA) detector allows for the acquisition of a UV spectrum for each separated peak. This "peak purity" analysis can determine if a single chromatographic peak consists of more than one co-eluting compound. Further coupling to a Mass Spectrometer (LC-MS) provides mass data for each peak, offering an orthogonal method for impurity identification.
Mass Spectrometry (MS): The Identity Confirmer
MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula. This is particularly powerful for this compound.
-
A Self-Validating System: The presence of both a bromine and a chlorine atom creates a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a 3:1 ratio.[12][13][14] The resulting molecular ion cluster (M+, M+2, M+4) will have a unique and predictable pattern of peak intensities. Observing this exact pattern provides extremely high confidence in the identity of the compound and confirms the presence of both halogen atoms.[15]
Data Summary: Comparison of Analytical Techniques
| Technique | Primary Information | Strengths | Limitations |
| ¹H NMR | Structural confirmation, proton-bearing impurities | Fast, non-destructive, detailed structural data | Boroxine formation can complicate spectra; may not detect non-protonated impurities |
| ¹¹B NMR | Integrity of the boronic acid group | Highly specific to boron; directly detects boroxines | Lower sensitivity than ¹H NMR; requires appropriate hardware |
| HPLC-UV | Quantitative purity (% area) | High sensitivity, excellent for quantification | Method development required; potential for on-column degradation |
| LC-MS/HRMS | Molecular weight & elemental formula | Confirms identity unambiguously; helps identify unknown impurities | Ionization efficiency can vary between compounds, making it semi-quantitative without standards |
Experimental Protocols
Protocol 1: NMR Analysis for Structural and Functional Group Integrity
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹¹B NMR Acquisition: Using a broadband probe, acquire a proton-decoupled ¹¹B spectrum. Use a stable boron-containing reference (e.g., BF₃·OEt₂) if precise chemical shift referencing is required.
-
Analysis: In the ¹H spectrum, integrate the aromatic signals and compare them to any visible impurity signals. In the ¹¹B spectrum, confirm the presence of a sharp signal around +30 ppm and check for other significant boron-containing species.
Protocol 2: RP-HPLC Method for Quantitative Purity Assessment
-
System & Column: An HPLC or UHPLC system with a PDA detector and a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the boronic acid in Acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% to 95% B over 8 minutes.
-
Column Temperature: 40 °C
-
Detection: 220-400 nm (monitor at λmax).
-
-
Analysis: Integrate all peaks in the chromatogram. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.
Visualization of Workflows
DOT Script for Analytical Workflow:
Caption: A comprehensive analytical workflow for purity assessment.
Alternative Reagents: A Comparative Overview
Depending on the synthetic needs, several alternatives to the free boronic acid can be considered, primarily to enhance stability and ease of handling.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | The free acid | Readily available, directly active in most Suzuki protocols. | Prone to dehydration (boroxine formation) and protodeboronation.[5] |
| This compound pinacol ester | Boronic ester | Highly stable, crystalline solids. Resistant to boroxine formation. Easier to handle and purify.[9][10][11] | Requires an extra synthetic step. May require slightly different activation conditions in the Suzuki reaction. |
| Potassium (4-bromo-6-chloropyridin-3-yl)trifluoroborate | Trifluoroborate salt | Air- and moisture-stable crystalline solids. Excellent shelf life. | Requires fluoride source (e.g., Cs₂CO₃) for activation in the coupling reaction. |
DOT Script for Reagent Selection Logic:
Caption: Decision logic for selecting the appropriate boron reagent.
Conclusion
The integrity of this compound is not a trivial matter but a cornerstone of predictable and successful synthesis. A rigorous purity assessment is a non-negotiable step in the research workflow. By employing a synergistic combination of NMR for structural verification, HPLC for quantitative analysis, and MS for identity confirmation, researchers can proceed with confidence, knowing their starting material is fit for purpose. This diligent approach minimizes failed reactions, simplifies purification, and ultimately accelerates the path to discovery.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. reddit.com [reddit.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. youtube.com [youtube.com]
- 14. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 15. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to Ligand Selection for the Suzuki-Miyaura Coupling of Pyridylboronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl structures, which are prevalent in a multitude of pharmaceutical agents. The incorporation of a pyridine ring, in particular, is a common objective. However, the Suzuki-Miyaura coupling of pyridylboronic acids is fraught with challenges that can significantly diminish reaction efficiency and yield. This guide provides an in-depth comparative analysis of ligand performance for this critical transformation, grounded in experimental data and mechanistic insights, to empower scientists in overcoming these synthetic hurdles.
The "2-Pyridyl Problem" and Broader Challenges
The Suzuki-Miyaura coupling of pyridylboronic acids is notoriously more challenging than that of their carbocyclic arylboronic acid counterparts. These difficulties are most pronounced with 2-pyridylboronic acid, a phenomenon often referred to as the "2-pyridyl problem," but also extend to the 3- and 4-isomers to varying degrees.[1] The primary obstacles are twofold:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center of the active catalyst. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the catalyst and inhibiting its activity.[2]
-
Protodeboronation: This is a detrimental side reaction where the carbon-boron bond of the pyridylboronic acid is cleaved by a proton source (often water or alcohol present in the reaction mixture) and replaced with a carbon-hydrogen bond.[3] Pyridylboronic acids, especially the 2-isomer, are highly susceptible to this decomposition pathway, which consumes the nucleophilic partner and reduces the yield of the desired coupled product.[1]
The strategic selection of the ligand coordinated to the palladium catalyst is the most critical factor in mitigating these issues and achieving a successful coupling.
Ligand Classes for Pyridyl Suzuki-Miyaura Couplings
Two main classes of ligands have emerged as the most effective for promoting the Suzuki-Miyaura coupling of pyridylboronic acids: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands
This class of ligands, particularly the biarylphosphines developed by the Buchwald group, has revolutionized challenging cross-coupling reactions.[4] Ligands such as SPhos, XPhos, and RuPhos are characterized by their significant steric bulk and strong electron-donating ability.
Mechanism of Action:
The efficacy of these ligands stems from their ability to promote the key steps of the catalytic cycle while discouraging off-cycle catalyst inhibition. The steric bulk of the ligand favors the formation of a monoligated palladium(0) species (L-Pd(0)), which is highly reactive in the rate-determining oxidative addition step with the aryl halide. Furthermore, the electron-rich nature of the phosphine increases the electron density on the palladium center, which also accelerates oxidative addition. The steric hindrance around the metal center is thought to disfavor the strong coordination of the pyridine nitrogen, thus keeping the catalyst in the active cycle.
Logical Relationship of Challenges and Ligand Solutions
N-Heterocyclic Carbene (NHC) Ligands
NHCs are another class of highly effective ligands for challenging Suzuki-Miyaura couplings.[5] They are known to be even stronger σ-donors than phosphines, which can lead to very active and stable palladium catalysts.[6] The steric bulk of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms of the heterocyclic ring.
Mechanism of Action:
Similar to bulky phosphines, the strong σ-donating character of NHCs enhances the rate of oxidative addition. The robust bond between the NHC and the palladium center often results in highly stable catalytic species that are resistant to decomposition, which is particularly beneficial in reactions requiring elevated temperatures. Their steric bulk also helps to prevent catalyst inhibition by the pyridine nitrogen.
Comparative Performance Data
The choice of ligand is highly dependent on the specific pyridylboronic acid isomer and the coupling partner. The following tables synthesize data from various studies to provide a comparative overview.
Table 1: Ligand Performance in the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acid Derivatives
| Coupling Partner | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | SPhos | 1.5 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [4] |
| 2-Chlorotoluene | XPhos | 2.0 | K₃PO₄ | t-AmOH | 110 | 18 | 92 | |
| 4-Chloroacetophenone | IPr (NHC) | 1.0 | K₃PO₄ | Dioxane | 80 | 2 | 95 | [5] |
| 3-Chloropyridine | SPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 12 | 88 | [7] |
Table 2: Ligand Performance in the Suzuki-Miyaura Coupling of 3- and 4-Pyridylboronic Acids
| Pyridylboronic Acid | Coupling Partner | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Pyridylboronic acid | 4-Bromoanisole | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 96 | [4] |
| 4-Pyridylboronic acid | 4-Bromoanisole | SPhos | 1.0 | K₃PO₄ | Dioxane/H₂O | 80 | 4 | 94 | [4] |
| 3-Pyridylboronic acid | 2-Chloropyridine | XPhos | 2.0 | K₃PO₄ | t-AmOH | 110 | 16 | 85 | |
| 4-Pyridylboronic acid | 1-Bromo-4-(tert-butyl)benzene | Pd(dppf)Cl₂ | 3.0 | Na₂CO₃ | DME/H₂O | 80 | 12 | 91 | [8] |
Overcoming Instability: The Use of Boronic Acid Surrogates
For particularly challenging couplings, especially with the 2-pyridyl isomer, even the most advanced ligands may not be sufficient to overcome the inherent instability of the boronic acid. In these cases, the use of more stable boronic acid derivatives, or "surrogates," is a highly effective strategy.
N-Methyliminodiacetic Acid (MIDA) Boronates:
MIDA boronates are air-stable, crystalline solids that are robust to storage and handling.[9][10] In the presence of a mild aqueous base, they undergo slow hydrolysis to release the corresponding boronic acid in situ. This "slow-release" strategy maintains a low concentration of the unstable pyridylboronic acid in the reaction mixture at any given time, which kinetically favors the desired cross-coupling over protodeboronation.[9][11] This approach has proven to be a general solution for the "2-pyridyl problem," enabling the coupling of a wide range of 2-pyridyl MIDA boronates with challenging aryl chlorides.[9]
Slow-Release Strategy with MIDA Boronates
Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of a pyridylboronic acid and a 2-pyridyl MIDA boronate.
General Protocol for Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid with an Aryl Bromide using SPhos
Materials:
-
3-Pyridylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (4:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, 3-pyridylboronic acid, and K₃PO₄.
-
In a glovebox, add Pd(OAc)₂ and SPhos to the vessel.
-
Seal the vessel, remove it from the glovebox, and purge with argon for 10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Suzuki-Miyaura Coupling of a 2-Pyridyl MIDA Boronate with an Aryl Chloride using XPhos
Materials:
-
2-Pyridyl MIDA boronate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed 1,4-dioxane and water (10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl chloride, 2-pyridyl MIDA boronate, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Seal the vessel and purge with argon for 10 minutes.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir for 18-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of pyridylboronic acids is a significant challenge that can be overcome with a rational approach to ligand and substrate selection.
-
For 3- and 4-pyridylboronic acids: These isomers are generally more reactive and less prone to decomposition than the 2-isomer.[1] Bulky, electron-rich phosphine ligands such as SPhos are often an excellent first choice, providing high yields under relatively mild conditions with a broad range of aryl and heteroaryl halides.[4]
-
For 2-pyridylboronic acids (The "2-Pyridyl Problem"): Direct coupling of the free boronic acid is challenging. While highly active catalyst systems based on ligands like XPhos or NHCs can be effective, a more robust and general approach is the use of a stable boronic acid surrogate. 2-Pyridyl MIDA boronates , in conjunction with a suitable Buchwald-type ligand, offer a reliable and high-yielding solution, particularly for couplings with less reactive aryl chlorides.[9]
By understanding the underlying mechanistic challenges and leveraging the power of modern ligand chemistry, researchers can confidently incorporate the valuable pyridyl moiety into complex molecules, accelerating discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Pyridyl-supported pyrazolyl-N-heterocyclic carbene ligands and the catalytic activity of their palladium complexes in Suzuki-Miyaura reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying (4-Bromo-6-chloropyridin-3-yl)boronic Acid and Its Reaction Products
Introduction
(4-Bromo-6-chloropyridin-3-yl)boronic acid is a pivotal building block in modern synthetic organic chemistry, particularly in the realm of drug discovery and development. Its utility primarily lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in constructing complex molecular architectures.[1] The precise quantification of this boronic acid, its reaction products, and any associated impurities is paramount for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods. We will delve into the principles of various techniques, present detailed experimental protocols, and offer insights into method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent upon several factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., reaction monitoring, purity assessment, or stability testing). Here, we compare the most pertinent methods for the analysis of this compound and its reaction products.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection via UV absorbance. | Robust, widely available, excellent for quantification of chromophoric compounds.[5] | May lack the sensitivity for trace impurity analysis. | Routine purity analysis, reaction monitoring, and quantification of major components.[6][7][8] |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | High-resolution separation coupled with mass-based detection. | High sensitivity and selectivity, provides molecular weight information, ideal for complex mixtures.[9] | Higher operational cost and complexity. | Impurity profiling, metabolite identification, and trace-level quantification.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation, can be quantitative (qNMR).[11][12][13][14][15] | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations. | Structural confirmation of products and key intermediates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like boronic acids. | Analysis of volatile impurities or reaction byproducts.[16] |
Deep Dive: Method Validation for HPLC-UV Analysis
Given its robustness and widespread use, this guide will focus on the validation of an HPLC-UV method for the quantification of a hypothetical Suzuki-Miyaura coupling product of this compound. The validation parameters discussed are in alignment with ICH Q2(R1) guidelines.[2][3][4]
Experimental Workflow for Method Validation
Caption: A generalized workflow for analytical method validation.
Detailed Experimental Protocols
1. Specificity (Selectivity)
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Prepare individual solutions of the this compound starting material, the reaction product, and any known impurities.
-
Prepare a spiked sample solution containing the reaction product and all potential interfering species.
-
Analyze all solutions by the proposed HPLC-UV method.
-
Acceptance Criteria: The peak for the reaction product in the spiked sample should be pure and well-resolved from all other peaks.
-
2. Linearity and Range
-
Objective: To establish that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Protocol:
-
Prepare a series of at least five calibration standards of the reaction product reference standard, spanning a concentration range of 80% to 120% of the expected sample concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
-
3. Accuracy (Trueness)
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol:
-
Prepare placebo samples spiked with the reaction product at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
-
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the reaction product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of dilute solutions of known concentration.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
-
6. Robustness
-
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
-
Analyze a system suitability solution under each modified condition.
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the predefined limits for all varied conditions.
-
Data Presentation: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Well-resolved peak for the analyte | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target concentration | 10 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| LOD | S/N ≈ 3:1 | 0.05 µg/mL |
| LOQ | S/N ≈ 10:1 | 0.15 µg/mL |
| Robustness | System suitability passes under varied conditions | Complies |
Stability-Indicating Assay Method (SIAM)
A crucial aspect of analytical method validation for pharmaceutical substances is the development of a stability-indicating assay.[17][18] This ensures that the method can accurately measure the active ingredient in the presence of its degradation products.
Forced Degradation Study Workflow
Caption: A workflow for conducting forced degradation studies.
The goal of a forced degradation study is to generate potential degradation products and demonstrate that the analytical method can separate them from the parent compound. This provides confidence that the method is stability-indicating.
Conclusion
The validation of analytical methods for quantifying this compound and its reaction products is a critical activity in pharmaceutical development. A well-validated method ensures the reliability and accuracy of data, which is essential for regulatory submissions and for guaranteeing the quality of the final drug product. This guide has provided a comparative overview of relevant analytical techniques and a detailed framework for the validation of an HPLC-UV method in accordance with ICH guidelines. By following these principles, researchers and scientists can develop robust and reliable analytical methods that are fit for their intended purpose.
References
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. waters.com [waters.com]
- 7. benchchem.com [benchchem.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of economical cross-coupling catalysts by small scale reaction screening with gas chromatography-mass spectrometry [morressier.com]
- 17. ijsdr.org [ijsdr.org]
- 18. ijcrt.org [ijcrt.org]
Safety Operating Guide
Navigating the Safe Handling of (4-Bromo-6-chloropyridin-3-yl)boronic Acid: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals forging the path to new discoveries, the confident and safe handling of specialized chemical reagents is a cornerstone of successful research. This guide provides essential, immediate safety and logistical information for the use of (4-Bromo-6-chloropyridin-3-yl)boronic acid, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our commitment is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your groundbreaking work.
While specific toxicological data for this compound is not extensively documented, the principles of chemical safety dictate that we treat it with the caution afforded to its close structural analogs and the boronic acid class of compounds in general. The available data for similar compounds, such as 4-Bromo-2-chloropyridine-3-boronic acid, indicates that this substance should be considered an irritant to the skin, eyes, and respiratory tract.[1]
Core Safety Directives: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective in handling any chemical is to minimize exposure. This is achieved through a multi-layered approach, beginning with robust engineering controls and supplemented by appropriate personal protective equipment.
Engineering Controls: Your First Line of Defense
All operations involving this compound, particularly the handling of the solid form which can generate dust, must be conducted within a certified chemical fume hood.[2][3][4] The fume hood provides critical ventilation to capture and exhaust airborne particulates and vapors, preventing their inhalation. Ensure that the fume hood has a recent certification and that you maintain the sash at the indicated safe working height. An emergency eyewash station and a safety shower must be readily accessible and their locations known to all personnel in the laboratory.[2]
Personal Protective Equipment (PPE): A Necessary Barrier
Your PPE is the final barrier between you and the chemical. The following table outlines the mandatory PPE for handling this compound, with the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended when there is a risk of splashing.[5][6] | Protects the eyes from dust particles and accidental splashes of the chemical or its solutions.[5] Boronic acids can cause serious eye irritation.[1][7] |
| Hand Protection | Chemically resistant gloves (e.g., disposable nitrile gloves).[2][5] | Prevents skin contact, which can cause irritation.[1][7] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately upon contamination.[6][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe, closed-heel shoes are mandatory.[6] | Protects the skin from accidental spills and contact.[5] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][7] | Minimizes the risk of respiratory tract irritation.[1][7][8] Engineering controls should be the primary method of exposure reduction.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow is designed to guide you through the process, from preparation to post-handling cleanup.
-
Preparation : Before handling the chemical, ensure your work area within the fume hood is clean and uncluttered. Verify that the safety shower and eyewash station are accessible and functioning correctly.[2] Don all personal protective equipment as outlined in the table above.
-
Handling :
-
Post-Handling :
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash your hands with soap and water after handling, even if gloves were worn.[2]
-
Emergency Protocols: Spill and Exposure Response
In the event of an accidental spill or exposure, a swift and informed response is critical.
Spill Response
For a small spill contained within the fume hood:
-
Alert : Inform your colleagues and the laboratory supervisor.
-
Contain : Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Avoid raising dust.[2]
-
Clean-up : Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[2] All cleaning materials must also be disposed of as hazardous waste.[7]
-
Report : Report the spill to the appropriate safety personnel.[2][7]
For a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8][9] |
| Skin Contact | Remove contaminated clothing.[9] Flush skin with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation develops or persists.[9] |
| Inhalation | Remove from exposure and move to fresh air immediately.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[10] Seek medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[8][9] |
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE, weighing paper, and empty containers, must be treated as hazardous waste.[2][3]
-
Solid Waste : Collect unused or contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[3]
-
Liquid Waste : Collect solutions containing the compound in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]
-
Segregation : Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[3][4] Never mix with strong oxidizing agents, acids, or bases.[4]
-
Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The first rinsate must be collected and disposed of as hazardous waste.[3] After thorough rinsing and air-drying in a well-ventilated area, the original label should be defaced, and the container can be disposed of according to your institution's guidelines.[3]
-
Collection : Store sealed hazardous waste containers in a designated, well-ventilated, and secure area until they are collected by your institution's EHS personnel or a licensed waste disposal company.[3][7]
By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible conduct of your research.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. laballey.com [laballey.com]
- 10. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
